molecular formula C6H10O2 B1311784 (R)-2-Methyltetrahydropyran-4-one CAS No. 82110-22-3

(R)-2-Methyltetrahydropyran-4-one

Cat. No.: B1311784
CAS No.: 82110-22-3
M. Wt: 114.14 g/mol
InChI Key: MQOPUXINXNVMKJ-RXMQYKEDSA-N
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Description

(R)-2-Methyltetrahydropyran-4-one is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOPUXINXNVMKJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281473
Record name (2R)-Tetrahydro-2-methyl-4H-pyran-4-one
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82110-22-3
Record name (2R)-Tetrahydro-2-methyl-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82110-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-Tetrahydro-2-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-1 Spectroscopic Data Guide: (R)-2-Methyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (R)-2-Methyltetrahydropyran-4-one, a valuable chiral building block in synthetic organic chemistry and drug development.[1] We delve into the principles and experimental considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By integrating data from these orthogonal techniques, this guide establishes a robust framework for the unambiguous structural elucidation and purity assessment of the title compound, ensuring the reliability required for research and development applications.

Introduction

This compound is a chiral heterocyclic ketone of significant interest in the synthesis of complex organic molecules. Its stereocenter and functional groups make it a versatile intermediate for introducing specific stereochemistry and molecular frameworks in pharmaceutical agents and other high-value chemical entities.

Accurate and comprehensive characterization of such molecules is paramount. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular structure, connectivity, and purity. This guide serves as a practical resource for researchers, offering both reference data and an in-depth explanation of the underlying principles for its interpretation.

The molecular formula for this compound is C₆H₁₀O₂, with a molecular weight of approximately 114.14 g/mol .[2]

Spectroscopic Characterization Workflow

The confirmation of the structure and purity of this compound involves a multi-faceted spectroscopic approach. Each technique provides unique and complementary information, which, when combined, offers a complete molecular picture.

Caption: Structure and atom numbering for this compound.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its excellent solvating power for moderately polar compounds and its single residual peak at δ 7.26 ppm. [3][4]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to δ 0.00 ppm.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay. [5] Data Interpretation and Assignment:

The ¹H NMR spectrum is expected to show distinct signals for the protons at each unique position. The chemical shifts are influenced by proximity to the electron-withdrawing oxygen atoms and the carbonyl group.

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration
H1 (CH₃)~1.25Doublet (d)~6.33H
H3a, H3b~2.3-2.6Multiplet (m)-2H
H5a, H5b~2.4-2.7Multiplet (m)-2H
H6a, H6b~3.5-4.2Multiplet (m)-2H
H2~4.1-4.3Multiplet (m)-1H
  • Causality of Assignments:

    • H1 (CH₃): The methyl protons appear as a doublet around 1.25 ppm due to coupling with the single proton at the chiral center (H2).

    • H2: This methine proton is the most downfield of the aliphatic protons (excluding those on C6). It is deshielded by both the adjacent ring oxygen (O) and the methyl group, appearing as a multiplet due to coupling with H1 and the two H3 protons.

    • H3 & H5: The methylene protons alpha to the carbonyl group (C4) are deshielded and appear in the 2.3-2.7 ppm range. Their signals are complex multiplets due to geminal and vicinal coupling.

    • H6: The methylene protons adjacent to the ring oxygen are significantly deshielded, appearing in the 3.5-4.2 ppm range as a multiplet.

¹³C NMR Spectroscopy

Experimental Protocol: The sample prepared for ¹H NMR can be used directly. A standard proton-decoupled ¹³C NMR experiment is performed.

Data Interpretation and Assignment:

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

Carbon Atom Chemical Shift (δ, ppm)
C1 (CH₃)~21.0
C3~45.0
C5~49.0
C6~67.0
C2~73.0
C4 (C=O)~207.0
  • Causality of Assignments:

    • C4 (C=O): The carbonyl carbon is the most deshielded, appearing significantly downfield around 207.0 ppm, which is characteristic for a ketone. [6][7] * C2 & C6: The carbons directly attached to the ring oxygen (C2 and C6) are deshielded and appear at ~73.0 ppm and ~67.0 ppm, respectively. C2 is slightly further downfield due to the additional methyl substituent.

    • C3 & C5: The methylene carbons alpha to the carbonyl group appear in the mid-field region.

    • C1 (CH₃): The methyl carbon is the most shielded, appearing at the highest field (~21.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups.

Experimental Protocol:

  • Sample Preparation: A neat spectrum can be obtained by placing a drop of the neat liquid on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation:

The IR spectrum provides definitive evidence for the key functional groups present in the molecule.

Frequency (cm⁻¹) Vibration Type Functional Group
~1715 - 1725C=O stretchKetone
~1100 - 1250C-O-C stretchEther (Pyran ring)
~2850 - 3000C-H stretchsp³ C-H bonds
  • Expert Analysis: The most prominent feature is the strong, sharp absorption band around 1720 cm⁻¹. This is highly characteristic of the carbonyl (C=O) stretch in a saturated six-membered ring ketone. [7][8]The presence of a strong C-O-C stretching band confirms the tetrahydropyran ring structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Analysis: The sample is introduced into the mass spectrometer (e.g., via GC-MS or direct infusion), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation:

m/z Value Interpretation
114Molecular Ion (M⁺)
99Loss of a methyl group (•CH₃)
86Loss of ethylene (C₂H₄) via retro-Diels-Alder
71Cleavage alpha to the carbonyl
43Acylium ion [CH₃CO]⁺ or isopropyl fragment
  • Trustworthiness of Data: The presence of the molecular ion peak at m/z 114 confirms the molecular formula C₆H₁₀O₂. [6]Fragmentation patterns, such as the loss of a methyl radical (M-15) to give a peak at m/z 99, are consistent with the proposed structure. Alpha-cleavage, a common fragmentation pathway for ketones, can lead to characteristic ions like m/z 71 and 43, further validating the structure. [9]

Conclusion: An Integrated Spectroscopic Portrait

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound.

  • NMR establishes the precise carbon-hydrogen framework and connectivity.

  • IR confirms the presence of the critical ketone and ether functional groups.

  • MS verifies the molecular weight and provides fragmentation data consistent with the assigned structure.

This integrated approach ensures a high degree of confidence in the identity and purity of the material, a critical requirement for its application in scientifically rigorous fields such as drug development and complex molecule synthesis.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-4-methyl-2H-pyran. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-pyran-2-one, 4-methyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (n.d.). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Xie, F. (2022). Synthesis of Chiral β,β-Disubstituted Ketones via CuH-Catalyzed Coupling of Aryl Alkenes and 3-Aryl-2H-azirines. Organic Letters. Retrieved from [Link]

  • LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, May 31). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]

  • Clark, J. (n.d.). The C-13 NMR spectrum of 2-methylhexane. Doc Brown's Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved from [Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. Retrieved from [Link]

  • CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyloxane. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of (R)-2-Methyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-Methyltetrahydropyran-4-one is a pivotal chiral building block in modern medicinal chemistry and drug discovery, where precise structural verification is paramount.[1][2][3][4][5] Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for confirming the molecular structure and identifying key functional groups. This guide provides a comprehensive technical overview of the principles, experimental protocol, and detailed spectral interpretation for this compound, tailored for researchers, scientists, and professionals in drug development. We will explore the characteristic vibrational modes of the molecule's core functional groups—the cyclic ketone, the tetrahydropyran ether linkage, and its alkyl framework—correlating them to their expected and observed absorption bands.

Introduction: The Significance of this compound

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is driven by the fact that biological targets, such as enzymes and receptors, are inherently chiral.[2] The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. This compound, with its defined stereocenter at the C2 position, represents a valuable chiral intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4]

Given its role, the unambiguous structural confirmation of this intermediate is a critical quality control step. Infrared (IR) spectroscopy is an indispensable tool for this purpose. By measuring the absorption of infrared radiation by a molecule, we can identify the specific vibrational modes of its covalent bonds.[6] Each functional group (e.g., a carbonyl or an ether) has a characteristic vibrational frequency, making its IR absorption band a unique molecular signature.[7][8] This guide will dissect the IR spectrum of this compound, providing a foundational understanding for its routine analysis.

Theoretical Framework: Predicting the IR Spectrum

The IR spectrum can be logically divided into distinct regions, each corresponding to different types of molecular vibrations.[6] For this compound, we can anticipate key absorption bands arising from its three primary structural components: the ketone carbonyl group (C=O), the C-H bonds of the methyl and methylene groups, and the C-O-C ether linkage of the tetrahydropyran ring.

  • The Carbonyl (C=O) Stretch: The C=O double bond stretch is one of the most intense and diagnostically useful absorptions in an IR spectrum.[9] For saturated aliphatic ketones in a six-membered ring, where ring strain is minimal, this absorption is expected to be strong and sharp, typically appearing around 1715 cm⁻¹ .[10][11]

  • The C-H Stretches: The stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups are anticipated in the 2850-3000 cm⁻¹ region.[12] These peaks are typically of medium to strong intensity.

  • The Ether (C-O-C) Stretch: The asymmetric stretching of the C-O-C bond in the cyclic ether is another key feature. For tetrahydropyran and its derivatives, this results in a strong absorption band in the fingerprint region, generally between 1000-1260 cm⁻¹ .[13][14]

  • The Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of bending vibrations (scissoring, rocking, wagging) and C-C skeletal vibrations. While individual peak assignment can be challenging, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification. Key bending vibrations for CH₂ and CH₃ groups typically appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[12]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Attenuated Total Reflectance (ATR) has become the predominant sampling technique for Fourier Transform Infrared (FTIR) spectroscopy due to its simplicity and minimal sample preparation requirements.[15][16][17][18][19] It is an ideal method for analyzing liquid samples like this compound.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Accessory Setup: Install a single-reflection ATR accessory, typically equipped with a diamond or zinc selenide crystal. Diamond is preferred for its robustness and chemical inertness.

  • Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This step is crucial as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for their subtraction from the sample spectrum.

    • Parameters: Scan range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Number of scans: 32.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal surface with a solvent to remove all traces of the sample, preparing it for the next analysis.

G ATR-FTIR Experimental Workflow A 1. Prepare Instrument & ATR Accessory B 2. Clean ATR Crystal Surface (e.g., with Isopropanol) A->B C 3. Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) B->C D 4. Apply Liquid Sample (One drop of this compound) C->D E 5. Collect Sample Spectrum (Same parameters as background) D->E F 6. Process Data (Automatic background subtraction) E->F G 7. Clean ATR Crystal Post-Analysis E->G H Final IR Spectrum F->H

Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

Spectral Analysis and Interpretation

The resulting IR spectrum provides a detailed vibrational profile of this compound. The analysis involves assigning the major absorption bands to their corresponding molecular motions.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
2960 - 2850Strong, multiple peaksC-H Asymmetric & Symmetric StretchingAlkyl (CH₃, CH₂)
1725 - 1715 Very Strong, Sharp C=O Stretching Ketone
1465 - 1440MediumCH₂ Scissoring (Bending)Alkyl (CH₂)
1380 - 1365MediumCH₃ Symmetric BendingAlkyl (CH₃)
1260 - 1070 Very Strong C-O-C Asymmetric Stretching Cyclic Ether
< 1000VariableC-C Stretching & various bending modesFingerprint Region

Key Interpretive Points:

  • The Carbonyl Peak (ca. 1720 cm⁻¹): This is the most prominent and unambiguous peak in the spectrum. Its high intensity is due to the large change in dipole moment during the C=O bond stretch. Its position, typical for a six-membered cyclic ketone, confirms the presence of the carbonyl group in a low-strain environment.[10][20][21]

  • The C-H Region (2850-2960 cm⁻¹): The presence of multiple absorptions just below 3000 cm⁻¹ is definitive proof of saturated (sp³) C-H bonds, consistent with the methyl and tetrahydropyran ring structures.[12]

  • The Ether Linkage (ca. 1100 cm⁻¹): A very strong and often broad absorption in the upper fingerprint region is characteristic of the C-O-C stretch of the ether.[13] Its presence is a key validator of the tetrahydropyran ring system.

  • The Fingerprint Region: The constellation of peaks below 1500 cm⁻¹ provides a holistic signature of the molecule. While direct assignment of every peak is complex, this region is invaluable for comparison against a reference standard to confirm identity and purity.

G Key Vibrational Modes of this compound cluster_mol This compound cluster_peaks Characteristic IR Absorptions mol CO_Stretch C=O Stretch ~1720 cm⁻¹ mol->CO_Stretch Ketone CH_Stretch C-H Stretch 2850-2960 cm⁻¹ mol->CH_Stretch Alkyl Groups COC_Stretch C-O-C Stretch ~1100 cm⁻¹ mol->COC_Stretch Ether Ring CH_Bend C-H Bending ~1460 & 1375 cm⁻¹ mol->CH_Bend Alkyl Groups

Caption: Correlation of molecular structure to key IR absorption regions.

Advanced Validation: The Role of Computational Chemistry

For unequivocal peak assignment and to further enhance the trustworthiness of the analysis, experimental spectra can be compared with theoretically predicted spectra. Methods like Density Functional Theory (DFT) can calculate the vibrational frequencies of a molecule with a high degree of accuracy.[22][23][24] While computationally intensive, this approach provides a powerful, self-validating system where the strong correlation between the calculated and experimental spectrum serves as definitive proof of structure.[25]

Conclusion

Infrared spectroscopy is a powerful and efficient technique for the structural verification of this compound. The key to a successful analysis lies in a systematic approach: understanding the predicted spectrum based on functional groups, executing a robust experimental protocol using ATR-FTIR, and methodically interpreting the resulting data. The presence of a strong, sharp carbonyl absorption around 1720 cm⁻¹, multiple C-H stretching bands below 3000 cm⁻¹, and a prominent C-O-C ether stretch around 1100 cm⁻¹ collectively provide a definitive spectroscopic signature. This guide equips researchers and drug development professionals with the foundational knowledge to confidently employ IR spectroscopy for the critical quality assessment of this important chiral building block.

References

  • Characteristic Group Vibrations of Organic Molecules. (n.d.). University of Basrah. Retrieved January 23, 2026, from [Link]

  • Gascón, J. L., et al. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Retrieved January 23, 2026, from [Link]

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  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

  • Corilo, Y. E., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega. Retrieved January 23, 2026, from [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved January 23, 2026, from [Link]

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  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2002). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

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  • Chiral Building Blocks. (n.d.). Buchler GmbH. Retrieved January 23, 2026, from [Link]

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  • ATR – Theory and Applications. (n.d.). McMaster University. Retrieved January 23, 2026, from [Link]

  • ATR FTIR Basics. (2019). Bruker. Retrieved January 23, 2026, from [Link]

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A Technical Guide to the Stereochemistry of (R)-2-Methyltetrahydropyran-4-one: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of biologically active natural products and synthetic drug candidates.[1][2][3] The introduction of stereocenters onto this heterocyclic framework dramatically expands its chemical space and allows for precise three-dimensional interactions with biological targets. This guide focuses on a key chiral building block, (R)-2-Methyltetrahydropyran-4-one, providing an in-depth exploration of its stereochemical nuances, robust methods for its stereoselective synthesis, definitive analytical techniques for its characterization, and its strategic application in drug development. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex chiral molecules.

Introduction: The Significance of the Chiral Tetrahydropyran Scaffold

The tetrahydropyran ring is a cornerstone of modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1] When functionalized with specific stereochemistry, such as in this compound, the molecule transforms from a simple heterocycle into a sophisticated chiral building block. The absolute configuration at the C2 position dictates the spatial orientation of the methyl group, which can profoundly influence ligand-receptor binding, enzymatic recognition, and overall pharmacological activity. Consequently, the ability to synthesize and confirm the stereochemistry of this specific enantiomer with high fidelity is paramount for the development of effective and selective therapeutics.[4]

Stereochemical and Conformational Analysis

Understanding the three-dimensional structure of this compound is fundamental to its application.

  • Chirality: The molecule possesses a single stereocenter at the C2 position, bearing a methyl group. According to Cahn-Ingold-Prelog priority rules, the oxygen atom is ranked highest, followed by the C3 methylene group and then the methyl group, establishing the (R) configuration.

  • Conformational Preference: The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional strain. The C2-methyl group can exist in either an axial or equatorial position. Due to the minimization of 1,3-diaxial interactions, the equatorial conformation is significantly more stable and, therefore, the predominant form in solution. This conformational lock is a critical feature, as it presents a well-defined three-dimensional pharmacophore for molecular recognition. Computational and NMR spectroscopic studies are powerful tools for confirming such conformational preferences in substituted tetrahydropyran systems.[5]

Caption: Structure highlighting the (R)-stereocenter at C2.

Stereoselective Synthetic Strategies

Achieving high enantiomeric purity is the primary challenge in synthesizing this compound. Several robust strategies have been developed, each with distinct advantages.

Chiral Pool Synthesis

This approach leverages naturally occurring, enantiopure starting materials.[6][7] A common and effective method begins with (S)-propylene oxide or an alkyl (S)-3-hydroxybutyrate, which are readily available from the chiral pool.[8]

Rationale: The key advantage of chiral pool synthesis is the direct transfer of stereochemistry from a low-cost, commercially available starting material to the final product, often simplifying the purification process by avoiding the separation of enantiomers.[9]

Representative Protocol: Synthesis from (S)-Propylene Oxide

This protocol is adapted from methodologies described in the literature, which focus on the cyclization of a key intermediate.[8]

  • Step 1: Acetoacetate Alkylation. (S)-propylene oxide is opened with the enolate of methyl acetoacetate to form a hydroxy keto-ester intermediate. This reaction sets the carbon backbone required for the final ring structure.

  • Step 2: Hydrolysis and Decarboxylation. The resulting ester is hydrolyzed under basic conditions, followed by acidification and gentle heating to promote decarboxylation, yielding (S)-5-hydroxyhexan-2-one.

  • Step 3: Oxidative Cyclization. The crucial ring-forming step is an intramolecular oxy-Michael reaction. Direct acid-catalyzed cyclization can lead to racemization.[8] A more reliable method involves an oxidative palladium-catalyzed ring closure to form (S)-2-methyl-2,3-dihydropyran-4-one, which preserves the optical purity.[8]

  • Step 4: Stereoselective Reduction. The final step is the hydrogenation of the double bond. Using a standard catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere reduces the alkene to furnish the desired this compound with the stereocenter now designated as (R) due to changes in Cahn-Ingold-Prelog priorities upon cyclization and reduction.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful alternative, creating the chiral center from a prochiral substrate using a chiral catalyst.[10] Methods like asymmetric hydrogenation or enantioselective cyclizations are prominent.[2][11]

Rationale: This approach is highly efficient, as a small amount of a chiral catalyst can generate a large quantity of the enantiopure product.[6] This is particularly advantageous for large-scale manufacturing. Chiral phosphoric acids, for instance, have been successfully employed to catalyze intramolecular oxa-Michael reactions with high enantioselectivity.[2]

Table 1: Comparison of Synthetic Strategies

StrategyKey AdvantageCommon Starting MaterialKey TransformationTypical Enantiomeric Excess (ee)
Chiral Pool Inherits stereochemistry from a readily available source.[9][12](S)-Propylene OxideIntramolecular Cyclization>98%
Asymmetric Catalysis Catalytic amount of chiral source needed; scalable.[13]5-Hydroxyhex-1-en-3-oneAsymmetric Hydrogenation90-99%
Enzymatic Resolution High selectivity under mild conditions.[14]Racemic 2-Methyltetrahydropyran-4-olLipase-mediated acylation>99% (for resolved alcohol)

Analytical Verification and Quality Control

Confirming the absolute stereochemistry and enantiomeric purity is a non-negotiable step in the synthesis of chiral compounds for pharmaceutical use. A multi-pronged analytical approach constitutes a self-validating system.

Caption: A validated workflow for synthesis and characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee). The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Rationale: The differential interaction between the enantiomers and the chiral stationary phase provides a direct and quantitative measure of the enantiomeric ratio, which is crucial for quality control and regulatory compliance.[15] Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds.[16]

Example Protocol: Chiral HPLC Method

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation: The method is validated by injecting a racemic sample to confirm the separation of two distinct peaks, followed by the injection of the synthesized sample to quantify the area of each peak and calculate the enantiomeric excess (% ee).

NMR Spectroscopy

While standard ¹H and ¹³C NMR confirms the chemical structure, advanced NMR techniques can be used to determine relative stereochemistry, especially in more complex derivatives.[17][18] The use of chiral shift reagents can also induce chemical shift differences between enantiomers, allowing for their quantification. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations that help elucidate the relative configuration and conformational preferences of substituents on the ring.[19]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceuticals where the specific stereochemistry is critical for biological activity.

  • Scaffold for Complex Molecules: The ketone functionality provides a handle for further synthetic elaboration, such as Wittig reactions, reductions to the corresponding alcohol, or reductive aminations, enabling the construction of more complex drug candidates.[20]

  • Influence on Pharmacokinetics: The tetrahydropyran ring is often used as a bioisostere for other groups to improve metabolic stability and pharmacokinetic profiles. The specific (R)-configuration can influence how the molecule is recognized by metabolic enzymes and transporters.[21]

  • Case Example: H3 Receptor Antagonists: The tetrahydropyran-4-one core is a key feature in the development of potent histamine H3 receptor antagonists, which are investigated for treating cognitive disorders.[1] The stereochemistry of substituents on the THP ring is critical for achieving high receptor affinity and selectivity.

Conclusion and Future Outlook

This compound stands out as a critical chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and conformational rigidity make it an ideal scaffold for designing potent and selective therapeutics. Advances in asymmetric catalysis and chiral pool synthesis have made this compound more accessible, enabling its broader application in drug discovery pipelines. Future efforts will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis and exploring its incorporation into novel therapeutic modalities. The principles of stereoselective synthesis and rigorous analytical validation detailed in this guide are essential for harnessing the full potential of this and other chiral molecules in the quest for next-generation medicines.

References

  • Di Martino, C., et al. (2022). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. Molecules. Available at: [Link]

  • Alcaraz, M.L., et al. (2000). Asymmetric Syntheses of (S)-2-Methyl-3,4,5,6-tetrahydro-2H-pyran-4-one and (2S,6S)-2,6-trans-Dimethyl-3,4,5,6-tetrahydro-2H-pyran-4-one Which Employ a Common Lactol Intermediate. Organic Process Research & Development. Available at: [Link]

  • Anderson, K.R., et al. (2010). Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. Organic Process Research & Development. Available at: [Link]

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  • Young, C.M., et al. (2020). Enantioselective Syntheses of 3,4-Dihydropyrans Employing Isochalcogenourea-Catalyzed Formal (4+2)-Cycloadditions of Allenoates. Angewandte Chemie International Edition. Available at: [Link]

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An In-Depth Technical Guide to the Chirality of 2-Methyltetrahydropyran-4-one: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the stereochemical intricacies of 2-methyltetrahydropyran-4-one, a pivotal chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind stereoselective synthetic strategies, the validation of chiral purity through robust analytical techniques, and the molecule's significance in creating complex, biologically active compounds.

The Strategic Importance of Chirality: The Case for 2-Methyltetrahydropyran-4-one

In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms—chirality—is a fundamental determinant of a molecule's biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tetrahydropyran ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] Introducing a stereocenter, as in 2-methyltetrahydropyran-4-one, transforms this simple heterocycle into a versatile chiral synthon, enabling the construction of stereochemically complex targets with high precision. The methyl group, seemingly a minor addition, plays a crucial role in modulating the molecule's interaction with chiral environments like enzymes and receptors, making stereocontrol an absolute necessity.[2]

The molecule exists as a pair of enantiomers due to the single stereocenter at the C2 position. The absolute configuration is designated as either (R) or (S), each representing a unique chemical entity.

G cluster_R (R)-2-methyltetrahydropyran-4-one cluster_S (S)-2-methyltetrahydropyran-4-one R_img S_img R_img->S_img Mirror Plane

Caption: The enantiomers of 2-methyltetrahydropyran-4-one.

Mastering Stereocontrol: Strategies for Enantioselective Synthesis

Achieving high enantiomeric purity is the primary challenge and goal. Several strategic pathways have been developed, each with distinct advantages based on scalability, cost, and the desired final purity.

Asymmetric Synthesis from the Chiral Pool

This strategy leverages naturally occurring, enantiomerically pure starting materials to impart chirality to the target molecule. It is often favored for its reliability and the high optical purity of the products.[3] Routes starting from precursors like alkyl (S)-3-hydroxybutyrate or (S)-propylene oxide are particularly effective for large-scale manufacturing.[3]

A key step in this approach is the cyclization of an intermediate such as (S)-5-hydroxyhex-1-en-3-one.[3] However, the choice of cyclization conditions is critical to prevent racemization. For instance, direct intramolecular oxy-Michael reaction under acidic conditions can lead to a significant loss of optical purity.[3] A more robust method involves an oxidative palladium-catalyzed ring closure to form an intermediate, (2S)-2-methyl-2,3-dihydropyran-4-one, followed by hydrogenation. This two-step process effectively preserves the stereochemical integrity of the C2 center.[3]

G start (S)-3-Hydroxybutyrate (Chiral Pool Precursor) step1 Elaboration start->step1 Multiple Steps intermediate1 (S)-5-hydroxyhex-1-en-3-one step1->intermediate1 step2 Pd-Catalyzed Oxidative Cyclization intermediate1->step2 intermediate2 (2S)-2-methyl-2,3-dihydropyran-4-one step2->intermediate2 step3 Hydrogenation intermediate2->step3 end (S)-2-methyltetrahydropyran-4-one (High Optical Purity) step3->end

Caption: Asymmetric synthesis workflow from a chiral pool precursor.

Experimental Protocol: Synthesis of (S)-2-methyltetrahydropyran-4-one via Pd-Catalyzed Cyclization

  • Preparation of (S)-5-hydroxyhex-1-en-3-one: This intermediate is synthesized from commercially available alkyl (S)-3-hydroxybutyrate through a multi-step sequence. The causality here is to build a linear precursor with the chiral center and functional groups correctly positioned for cyclization.

  • Oxidative Cyclization: The precursor, (S)-5-hydroxyhex-1-en-3-one, is dissolved in a suitable solvent (e.g., acetonitrile). A palladium catalyst, such as PdCl₂(CH₃CN)₂, and a copper co-catalyst are added. The reaction is carried out under an oxygen atmosphere. The palladium catalyzes the Wacker-type oxidation and subsequent ring closure, while the copper re-oxidizes the Pd(0) back to Pd(II), making the process catalytic. This specific choice of catalysis is crucial for forming the enone intermediate without racemizing the adjacent stereocenter.[3]

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered and concentrated. The crude product, (2S)-2-methyl-2,3-dihydropyran-4-one, is purified via column chromatography.

  • Hydrogenation: The purified intermediate is dissolved in a solvent like ethanol or ethyl acetate. A hydrogenation catalyst (e.g., 10% Pd on carbon) is added. The mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) until the reaction is complete. This step reduces the double bond, yielding the final saturated ketone with the chiral center's integrity preserved.

  • Final Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield (S)-2-methyltetrahydropyran-4-one of high optical purity.

Chiral Resolution of Racemic Mixtures

When an asymmetric synthesis is not feasible, a racemic mixture can be prepared and then separated into its constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for both analytical assessment and preparative-scale separation.

The principle of chiral HPLC relies on a chiral stationary phase (CSP). The CSP creates a chiral environment within the column, causing the two enantiomers of the analyte to form transient diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation.[4][5]

G cluster_system Chiral HPLC System racemate Racemic Mixture (R and S enantiomers) column Chiral Stationary Phase (CSP) (e.g., Amylose-based) racemate->column Injection detector Detector (UV) column->detector Differential Elution (S elutes faster than R) output Chromatogram detector->output Signal

Caption: Principle of enantiomeric separation by chiral HPLC.

Experimental Protocol: Preparative Chiral HPLC Resolution

  • System Preparation: A preparative HPLC system is equipped with a suitable chiral column (e.g., Kromasil 5-Amycoat).[4] The system is equilibrated with the mobile phase. The choice of mobile phase is critical for resolution; a common system is a mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.[4]

  • Sample Preparation: A concentrated solution of racemic 2-methyltetrahydropyran-4-one is prepared in a solvent compatible with the mobile phase.

  • Method Development (Analytical Scale): An analytical-scale version of the same column is used to optimize the separation conditions (mobile phase composition, flow rate). The goal is to maximize the resolution (Rs) between the two enantiomeric peaks.

  • Preparative Separation: The optimized method is scaled up to the preparative column. The racemic mixture is injected in multiple cycles. Fractions corresponding to each enantiomeric peak are collected separately based on the detector signal (e.g., UV absorbance).[4]

  • Purity Analysis: The collected fractions for each enantiomer are re-analyzed on the analytical column to determine their enantiomeric excess (e.e.), which should be >98% for effective separation.[4]

  • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the isolated, enantiomerically pure (R)- and (S)-2-methyltetrahydropyran-4-one.

Analytical Validation: Confirming Stereochemical Identity and Purity

Rigorous analytical characterization is non-negotiable to validate the outcome of a stereoselective synthesis or resolution.

NMR Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy cannot differentiate between enantiomers, it is indispensable for confirming the constitutional structure of the molecule.[6][7] Furthermore, NMR is crucial for determining the relative stereochemistry (diastereomeric ratio) of derivatives. For example, the stereoselective reduction of the ketone at C4 yields 2-methyltetrahydropyran-4-ol, which has two stereocenters. The resulting cis and trans diastereomers can be readily distinguished by ¹H and ¹³C NMR analysis due to their different chemical shifts and coupling constants.[6]

To distinguish enantiomers by NMR, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct NMR spectra.[4]

Chiral Chromatography for Enantiomeric Excess (e.e.) Determination

Chiral HPLC or Gas Chromatography (GC) is the gold standard for quantifying the enantiomeric purity of a sample. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (e.e.) can be precisely calculated using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Table 1: Representative Analytical Chiral HPLC Conditions

ParameterConditionRationale
Column Amylose or Cellulose-based CSPThese polysaccharide-based phases offer broad applicability and excellent resolving power for a wide range of chiral compounds.
Mobile Phase n-Hexane / Isopropanol (e.g., 86:14 v/v) + 0.1% DiethylamineThe non-polar/polar solvent mixture allows for tuning of retention times, while the amine additive minimizes peak tailing by deactivating acidic sites on the silica support.[4]
Flow Rate 1.0 mL/min (Analytical)Provides a balance between resolution and analysis time.
Detection UV at 254 nm or 280 nmThe carbonyl group in the molecule provides sufficient UV absorbance for sensitive detection.[4]
Temperature Room TemperatureSufficient for most separations, but can be varied to optimize resolution.

Applications in Synthesis and Drug Discovery

The enantiomers of 2-methyltetrahydropyran-4-one are valuable intermediates in the synthesis of complex molecules where precise stereochemical control is paramount.

  • Natural Product Synthesis: Chiral tetrahydropyran motifs are central to many bioactive natural products. For example, the closely related derivative, (2R,4S)-2-methyloxan-4-ol, is a key intermediate in the total synthesis of Diospongin B, a natural product investigated for its anti-osteoporotic properties.[6] Access to enantiopure 2-methyltetrahydropyran-4-one allows for the efficient and stereocontrolled construction of such complex targets.

  • Fragrance Chemistry: The biological response to odorants is highly dependent on stereochemistry. The reduction product of 2-methyltetrahydropyran-4-one is a precursor to compounds like Florol®, a fragrance valued for its floral scent.[6] This highlights how stereochemistry directly impacts biological perception.

  • Medicinal Chemistry Scaffolding: In drug discovery, the tetrahydropyran ring serves as a stable, non-aromatic scaffold that can be functionalized to optimize binding interactions with a target protein. Using an enantiomerically pure building block like (S)- or this compound ensures that subsequent modifications are built upon a stereochemically defined core, which is a critical step in the hit-to-lead process and lead optimization.

Conclusion

2-Methyltetrahydropyran-4-one is more than a simple heterocycle; it is a strategic chiral building block whose utility is unlocked through the precise control of its stereochemistry. Mastery of its synthesis, whether through asymmetric routes leveraging the chiral pool or through efficient chiral resolution, provides chemists with a powerful tool for innovation. The robust analytical methodologies outlined herein are essential for validating the stereochemical integrity of these synthons, ensuring that they can be reliably applied in the demanding fields of natural product synthesis and drug development. As the quest for more selective and effective therapeutics continues, the importance of such well-defined, enantiomerically pure building blocks will only grow.

References

  • SIELC. (n.d.). Separation of 2-(4-Methylphenoxy)tetrahydro-2H-pyran on Newcrom R1 HPLC column. Retrieved from [Link]

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  • Royal Society of Chemistry. (2020). Asymmetric formal synthesis of (−)-tetrazomine. Retrieved from [Link]

  • MDPI. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyltetrahydro-4H-pyran-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-tetrahydro-pyran-4-OL. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

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  • Chemsrc. (n.d.). 2-methyl-tetrahydropyran-4-one | CAS#:1193-20-0. Retrieved from [Link]

  • scite.ai. (n.d.). Asymmetric Syntheses of (S)-2-Methyl-3,4,5,6-tetrahydro-2H-pyran-4- one and (2S,6S). Retrieved from [Link]

  • Google Patents. (n.d.). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. Retrieved from [Link]

  • NIH. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound (2R,4R)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran. Retrieved from [Link]

  • NIH. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

  • YouTube. (2019). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. Retrieved from [Link]

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The Synthesis and Application of Substituted Tetrahydropyran-4-ones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile and privileged structure in the design and synthesis of a diverse array of therapeutic agents. Its inherent conformational rigidity, coupled with the synthetic tractability of the ketone functionality, provides a unique three-dimensional framework that is increasingly sought after in the development of novel drug candidates. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of substituted tetrahydropyran-4-ones, with a focus on methodologies pertinent to researchers, scientists, and drug development professionals. We will explore key synthetic strategies, delve into the mechanistic underpinnings of these transformations, and provide exemplary protocols. Furthermore, this guide will illuminate the critical role of the tetrahydropyran-4-one core in shaping the biological activity of notable natural products and approved pharmaceuticals, offering insights into structure-activity relationships.

Introduction: The Strategic Importance of the Tetrahydropyran-4-one Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a prevalent motif in a vast number of biologically active natural products and synthetic pharmaceuticals. When substituted with a carbonyl group at the 4-position, the resulting tetrahydropyran-4-one scaffold presents a unique combination of structural and functional features that are highly advantageous in drug design. As a bioisostere of cyclohexane, the THP moiety can enhance aqueous solubility and introduce a potential hydrogen bond acceptor through its ether oxygen, thereby improving pharmacokinetic profiles. The ketone functionality serves as a versatile synthetic handle for further molecular elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

The strategic incorporation of the tetrahydropyran-4-one core has been instrumental in the development of therapeutics targeting a range of diseases, from cancer to neurological disorders. This guide aims to provide a detailed exploration of the chemical methodologies available for the synthesis of these valuable scaffolds, empowering chemists to leverage their full potential in the pursuit of innovative medicines.

Key Synthetic Methodologies for Substituted Tetrahydropyran-4-ones

The construction of the tetrahydropyran-4-one ring system can be achieved through a variety of elegant and efficient synthetic strategies. The choice of method is often dictated by the desired substitution pattern and stereochemical outcome. This section will detail some of the most powerful and widely adopted approaches.

Multicomponent Reactions: The Maitland-Japp Reaction

The Maitland-Japp reaction is a classic yet highly effective multicomponent reaction for the one-pot synthesis of highly substituted tetrahydropyran-4-ones. This reaction typically involves the condensation of two different aldehydes with a β-ketoester derivative in the presence of a Lewis acid. The diastereoselectivity of the reaction can often be controlled by the choice of Lewis acid and the reaction temperature.

Causality of Experimental Choices: The use of a Lewis acid, such as titanium tetrachloride (TiCl₄), is crucial for activating the aldehyde carbonyls towards nucleophilic attack and for promoting the key cyclization step. The choice of different aldehydes allows for the introduction of diverse substituents at the 2- and 6-positions of the tetrahydropyran ring. The β-ketoester provides the central three-carbon unit of the heterocyclic core.

Maitland_Japp_Mechanism Reactants β-Ketoester + 2 x Aldehyde Intermediate1 Aldol Adduct Reactants->Intermediate1 Aldol Reaction LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Intermediate1 Intermediate2 Dienolate Intermediate Intermediate1->Intermediate2 Dehydration Intermediate3 Oxo-Michael Acceptor Intermediate2->Intermediate3 Knoevenagel Condensation Cyclization Intramolecular Oxa-Michael Addition Intermediate3->Cyclization Product Substituted Tetrahydropyran-4-one Cyclization->Product

Caption: Maitland-Japp Reaction Workflow.

Experimental Protocol: General Procedure for the Maitland-Japp Reaction

  • To a stirred solution of the β-ketoester (1.0 equiv) and the first aldehyde (1.1 equiv) in a suitable solvent (e.g., dichloromethane) at -78 °C, add the Lewis acid (e.g., TiCl₄, 1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the second aldehyde (1.1 equiv) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted tetrahydropyran-4-one.

Cycloaddition Reactions: The Hetero-Diels-Alder Approach

The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings, including tetrahydropyran-4-ones. This [4+2] cycloaddition involves the reaction of an electron-rich diene with an electron-deficient dienophile, or vice versa. For the synthesis of tetrahydropyran-4-ones, a common strategy is the reaction of a Danishefsky-type diene with an aldehyde in the presence of a Lewis acid catalyst.

Causality of Experimental Choices: The use of a Lewis acid is essential to lower the LUMO of the aldehyde, thereby accelerating the reaction and controlling the stereoselectivity. The choice of chiral Lewis acids can facilitate enantioselective transformations. The silyloxy-substituted diene provides the four-carbon component and ultimately the ketone functionality after hydrolysis.

Hetero_Diels_Alder Diene 1,3-Bis(silyloxy)-1,3-butadiene (Danishefsky's Diene) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Aldehyde (R-CHO) Dienophile->Cycloaddition LewisAcid Lewis Acid Catalyst LewisAcid->Dienophile Activation Cycloadduct Dihydropyran Intermediate Cycloaddition->Cycloadduct Hydrolysis Acidic Workup Cycloadduct->Hydrolysis Product Substituted Tetrahydropyran-4-one Hydrolysis->Product

Caption: Hetero-Diels-Alder Synthesis Workflow.

Intramolecular Cyclizations: The Prins Reaction

The Prins cyclization is a versatile acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran ring. This reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled by the reaction conditions and the nature of the substrates. Variations of the Prins cyclization have been developed to directly yield tetrahydropyran-4-ones.

Causality of Experimental Choices: The acid catalyst (Brønsted or Lewis) is essential for the formation of the key oxocarbenium ion intermediate. The use of specific homoallylic alcohols, such as 3-chlorohomoallylic alcohols, can direct the reaction towards the formation of a tetrahydropyran-4-one product after elimination. The stereochemistry of the starting homoallylic alcohol can influence the diastereoselectivity of the cyclization.

Experimental Protocol: Perrhenic Acid-Catalyzed Prins Cyclization for Tetrahydropyran-4-ones

  • To a solution of the 3-chlorohomoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of perrhenic acid (HReO₄, 5 mol%).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired cis-2,6-disubstituted tetrahydropyran-4-one.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including substituted tetrahydropyran-4-ones. These methods often involve domino or cascade reactions, where multiple bonds are formed in a single pot with high stereocontrol. A common approach is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.

Causality of Experimental Choices: Chiral organocatalysts, such as secondary amines (e.g., proline derivatives) or thioureas, are used to activate the substrates and control the stereochemistry of the reaction. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity and diastereoselectivity.

Spectroscopic Characterization

The structural elucidation of substituted tetrahydropyran-4-ones relies heavily on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the tetrahydropyran ring typically appear in the region of 2.0-4.5 ppm. The coupling constants between adjacent protons can provide valuable information about their relative stereochemistry (axial vs. equatorial).

    • ¹³C NMR: The carbonyl carbon of the ketone typically resonates around 200-210 ppm. The carbons adjacent to the oxygen atom (C2 and C6) appear in the range of 60-80 ppm.

  • Infrared (IR) Spectroscopy: The most characteristic absorption is the strong C=O stretching vibration of the ketone, which typically appears in the range of 1710-1730 cm⁻¹. The C-O-C stretching of the ether linkage is usually observed in the region of 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

Applications in Drug Discovery and Natural Product Synthesis

The tetrahydropyran-4-one scaffold is a key structural component in numerous biologically active molecules.

Natural Products
  • Lasonolide A: This marine-derived macrolide possesses potent anticancer activity. Its structure features a highly substituted tetrahydropyran ring, the synthesis of which has been a significant challenge and has spurred the development of new synthetic methodologies.

  • Bryostatin 1: Another marine natural product with remarkable anticancer and neuroprotective properties, bryostatin 1 contains two tetrahydropyran rings within its complex macrocyclic structure. The convergent synthesis of these tetrahydropyran units has been a major focus of synthetic efforts.

Approved Pharmaceuticals
  • Gilteritinib (Xospata®): An FDA-approved tyrosine kinase inhibitor used for the treatment of acute myeloid leukemia (AML) with FLT3 mutations. Gilteritinib features a substituted tetrahydropyran motif, which plays a crucial role in its binding to the target kinase and contributes to its overall pharmacological profile.

Structure-Activity Relationship (SAR) Insights

The synthetic accessibility of a wide range of substituted tetrahydropyran-4-ones allows for systematic exploration of SAR. For example, in the development of kinase inhibitors, the substituents at the 2- and 6-positions of the tetrahydropyran ring can be varied to optimize potency and selectivity. The stereochemistry of these substituents is often critical for achieving the desired biological activity.

Table 1: Exemplary SAR Data for Tetrahydropyran-4-one Derivatives as Kinase Inhibitors

CompoundR¹ SubstituentR² SubstituentIC₅₀ (nM)
1a PhenylMethyl150
1b 4-FluorophenylMethyl75
1c PhenylEthyl200
1d 4-FluorophenylEthyl95

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Perspectives and Conclusion

The discovery and development of novel synthetic methods for substituted tetrahydropyran-4-ones continue to be an active area of research. The demand for enantiomerically pure and structurally diverse building blocks in drug discovery will undoubtedly drive further innovation in this field. Future efforts will likely focus on the development of more efficient and sustainable catalytic methods, including biocatalysis and photoredox catalysis, to access these valuable scaffolds.

References

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  • Clarke, P. A., Santos, S., & Whittaker, A. M. (2005). The One-Pot, Multicomponent Construction of Highly Substituted Tetrahydropyran-4-ones Using the Maitland—Japp Reaction. Organic & Biomolecular Chemistry, 3(19), 3551–3563.
  • Reddy, T. J., & Saikia, A. K. (2016). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 14(3), 856-860.
  • Clarke, P. A., & Dale, J. W. (2015). A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones. Organic & Biomolecular Chemistry, 13(12), 3636–3647.
  • Keck, G. E., Poudel, Y. B., Cummins, T. J., Rudra, A., & Covel, J. A. (2011). Total Synthesis of Bryostatin 1. Journal of the American Chemical Society, 133(4), 744–747.
  • Maji, B., & Maity, S. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(19), 2846-2850.
  • ResearchGate. (2005). Revisiting the Maitland—Japp Reaction. Concise Construction of Highly Functionalized Tetrahydropyran-4-ones. Retrieved from [Link]

  • Rychnovsky, S. D., & Kim, J. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(17), 8429–8443.
  • Lee, T., et al. (2022). Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein. Journal of Medicinal Chemistry, 65(22), 15064–15079.
  • Preprints.org. (2024). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Retrieved from [Link]

  • Keck, G. E., Poudel, Y. B., Cummins, T. J., Rudra, A., & Covel, J. A. (2011). Total Synthesis of Bryostatin 1. Journal of the American Chemical Society, 133(4), 744–747.
  • Trost, B. M., Stivala, C. E., Fandrick, D. R., Hull, K. L., Huang, A., Poock, C., & Kalkofen, R. (2014). Total Synthesis of (−)-Lasonolide A. Journal of the American Chemical Society, 136(1), 88–91.
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  • National Center for Biotechnology Information. (2022). Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • ResearchGate. (2001). Table 2 . 1 H NMR and IR-spectroscopic data for some transition metal.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Retrieved from [Link]

  • MDPI. (2022). Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients. Retrieved from [Link]

  • Stanford University Libraries. (2016). Total Synthesis of (−)-Lasonolide A. Retrieved from [Link]

  • ResearchGate. (2017). Computational modeling of gilteritinib binding to wild-type FLT3.... Retrieved from [Link]

  • MDPI. (2019). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Quantitative structure–activity relationship – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). Synthetic Studies Toward Bryostatin 1: Preparation of a C1-C16 Fragment by Pyran Annulation. Retrieved from [Link]

  • Semantic Scholar. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • PubMed. (2016). Total Synthesis of (−)-Lasonolide A. Retrieved from [Link]

  • Preprints.org. (2024). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Retrieved from [Link]

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  • ResearchGate. (2005). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

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  • ResearchGate. (2023). A The chemical structure of Gilteritinib, B The overall structure of the FLT3 kinase domain bound to Gilteritinib (PDB.... Retrieved from [Link]

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  • ResearchGate. (2016). Organocatalytic Enantioselective Synthesis of Tetrahydrofluoren-9-ones via Vinylogous Michael Addition/Henry Reaction Cascade of 1,3-Indandione-Derived Pronucleophiles. Retrieved from [Link]

  • Princeton University. (2005). The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. Retrieved from [Link]

  • Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

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  • ResearchGate. (2011). Formal Synthesis of the Bryostatin Northern Hemisphere: Asymmetric Synthesis of the B Ring and C1-C9 Fragment. Retrieved from [Link]

  • St. Benedict's School. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

Methodological & Application

Chiral Synthesis of 2-Methyltetrahydropyran-4-one: An Application and Protocol Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2-Methyltetrahydropyran-4-one in Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates. The introduction of stereocenters into this heterocyclic system dramatically expands the accessible chemical space, allowing for fine-tuning of pharmacological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. 2-Methyltetrahydropyran-4-one, a chiral building block, is of particular interest due to its versatile functionality. The ketone can be readily derivatized, and the methyl-substituted stereocenter provides a crucial handle for controlling the three-dimensional architecture of larger molecules. Consequently, efficient and stereocontrolled access to enantiomerically pure (R)- and (S)-2-methyltetrahydropyran-4-one is a critical objective for synthetic chemists in the pharmaceutical industry.

This comprehensive guide details robust and scalable strategies for the chiral synthesis of 2-methyltetrahydropyran-4-one, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary for its successful implementation. We will explore and compare key methodologies, including synthesis from chiral pool precursors, organocatalytic approaches, and enzymatic resolutions, offering insights into the rationale behind experimental design and providing detailed, step-by-step procedures.

Comparative Analysis of Synthetic Strategies

The synthesis of chiral 2-methyltetrahydropyran-4-one presents a significant challenge due to the propensity for racemization under both acidic and basic conditions.[1] Several strategies have been developed to address this, each with its own advantages and limitations. The choice of a particular route will often depend on factors such as the desired enantiomer, scale of the reaction, and availability of starting materials and catalysts.

StrategyKey FeaturesStarting Material ExampleTypical Enantiomeric Excess (ee)Overall YieldKey Considerations
Chiral Pool Synthesis Utilizes readily available, inexpensive chiral starting materials.Ethyl (S)-3-hydroxybutyrate>98%ModeratePotential for loss of optical purity during cyclization.[1][2]
Organocatalysis Metal-free catalysis, often with high enantioselectivity.[3]γ-Hydroxy-α,β-unsaturated esters90-99%GoodCatalyst loading and reaction conditions are critical for optimal results.[3]
Asymmetric Hydrogenation Highly efficient method for the reduction of prochiral olefins.[4]2-Methyl-2,3-dihydropyran-4-one>99%HighRequires specialized catalysts and high-pressure equipment.
Enzymatic Resolution Utilizes the high stereoselectivity of enzymes.[5][6]Racemic 2-methyltetrahydropyran-4-ol>99% (for resolved alcohol)~50% (for each enantiomer)Requires screening of enzymes and conditions for optimal resolution.[6]

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the most reliable and field-proven methods for the chiral synthesis of 2-methyltetrahydropyran-4-one.

Protocol 1: Synthesis of (S)-2-Methyltetrahydropyran-4-one from Ethyl (S)-3-hydroxybutyrate

This strategy leverages the readily available chiral pool starting material, ethyl (S)-3-hydroxybutyrate, to establish the desired stereocenter. The key challenge in this approach is the cyclization step, which must be performed under carefully controlled conditions to prevent racemization.[1][2]

Workflow Diagram:

G cluster_0 Synthesis of (S)-5-hydroxyhex-1-en-3-one cluster_1 Cyclization and Hydrogenation A Ethyl (S)-3-hydroxybutyrate B Protection of hydroxyl group (e.g., TBDMS) A->B C Reduction to aldehyde B->C D Wittig reaction with vinylmagnesium bromide C->D E Deprotection D->E F (S)-5-hydroxyhex-1-en-3-one E->F G Oxidative Pd-catalyzed ring closure F->G H (S)-2-Methyl-2,3-dihydropyran-4-one G->H I Asymmetric Hydrogenation (e.g., Ru-BINAP) H->I J (S)-2-Methyltetrahydropyran-4-one I->J

Caption: Synthesis of (S)-2-Methyltetrahydropyran-4-one from a chiral pool precursor.

Experimental Protocol:

  • Step 1: Synthesis of (S)-tert-butyldimethylsilyl 3-hydroxybutanoate.

    • To a solution of ethyl (S)-3-hydroxybutyrate (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the protected alcohol. Rationale: Protection of the secondary alcohol is crucial to prevent side reactions in subsequent steps.

  • Step 2: Synthesis of (S)-tert-butyldimethylsilyl 3-oxobutanal.

    • To a solution of the protected ester (1.0 eq) in dry DCM at -78 °C, add diisobutylaluminium hydride (DIBAL-H, 1.2 eq, 1.0 M in hexanes) dropwise.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

    • Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is used in the next step without further purification. Rationale: The partial reduction of the ester to the aldehyde provides the necessary electrophile for the subsequent Wittig reaction.

  • Step 3: Synthesis of (S)-1-(tert-butyldimethylsilyloxy)hex-5-en-3-one.

    • To a solution of vinylmagnesium bromide (1.5 eq, 1.0 M in THF) at 0 °C, add a solution of the crude aldehyde (1.0 eq) in dry THF dropwise.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude alcohol is then oxidized using a standard procedure such as Dess-Martin periodinane (DMP) or a Swern oxidation to afford the α,β-unsaturated ketone. Purify by flash chromatography. Rationale: The Grignard addition followed by oxidation constructs the carbon skeleton of the acyclic precursor.

  • Step 4: Synthesis of (S)-5-hydroxyhex-1-en-3-one.

    • To a solution of the silyl-protected ketone (1.0 eq) in THF, add a solution of tetrabutylammonium fluoride (TBAF, 1.2 eq, 1.0 M in THF).

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash chromatography. Rationale: Deprotection of the silyl ether reveals the hydroxyl group necessary for the cyclization.

  • Step 5: Synthesis of (S)-2-Methyl-2,3-dihydropyran-4-one.

    • An oxidative palladium-catalyzed ring closure is employed to avoid racemization that can occur under acidic conditions.[2] To a solution of (S)-5-hydroxyhex-1-en-3-one (1.0 eq) in a suitable solvent such as acetonitrile, add PdCl₂(CH₃CN)₂ (0.1 eq) and CuCl₂ (2.0 eq) under an oxygen atmosphere.

    • Stir the reaction at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure. Purify by flash chromatography. Rationale: The Wacker-type cyclization provides a mild method for the formation of the dihydropyranone ring while preserving the stereochemical integrity.

  • Step 6: Synthesis of (S)-2-Methyltetrahydropyran-4-one.

    • The enantiomerically enriched (S)-2-methyl-2,3-dihydropyran-4-one is then subjected to asymmetric hydrogenation. A common catalyst system is [RuCl((R)-BINAP)(p-cymene)]Cl.

    • Dissolve the dihydropyranone (1.0 eq) and the ruthenium catalyst (0.01 eq) in degassed methanol.

    • Pressurize the reaction vessel with hydrogen gas (50 atm) and stir at 50 °C for 24 hours.

    • Carefully release the pressure and concentrate the reaction mixture. Purify by flash chromatography to obtain the final product. Rationale: Asymmetric hydrogenation of the double bond is a highly efficient method to introduce the second stereocenter with excellent diastereoselectivity, leading to the desired tetrahydropyranone.

Protocol 2: Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules without the need for transition metals.[3] A double Michael addition strategy can be employed for the synthesis of highly substituted tetrahydropyrans.[3]

Reaction Mechanism:

G cluster_0 Organocatalytic Cascade A γ-hydroxy-α,β-unsaturated ester B Enamine formation with chiral amine catalyst A->B C Michael addition to enal B->C D Iminium ion formation C->D E Intramolecular oxa-Michael addition D->E F Hydrolysis E->F G Chiral 2-Methyltetrahydropyran-4-one derivative F->G G cluster_0 Enzymatic Resolution cluster_1 Oxidation A Racemic 2-methyltetrahydropyran-4-ol B Lipase (e.g., Candida antarctica lipase B) + Acyl donor A->B C Separation B->C D Enantioenriched Acylated Alcohol C->D E Enantioenriched Unreacted Alcohol C->E F Oxidation (e.g., PCC, Swern) E->F G Chiral 2-Methyltetrahydropyran-4-one F->G

Sources

Use of (R)-2-Methyltetrahydropyran-4-one as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (R)-2-Methyltetrahydropyran-4-one: A Versatile Chiral Building Block for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the drive for molecules with high specificity and improved pharmacological profiles has placed immense value on chiral building blocks.[1][2][3] These stereochemically defined fragments are essential for constructing complex, three-dimensional active pharmaceutical ingredients (APIs) that can precisely interact with biological targets.[2] Among these, the tetrahydropyran (THP) ring is recognized as a privileged scaffold, frequently incorporated to enhance properties like solubility and metabolic stability while providing a rigid conformational framework.[4] This guide focuses on This compound , a bifunctional building block that combines the benefits of the THP core with the synthetic versatility of a ketone and a stereodefined center. Its structure offers a unique starting point for generating diverse libraries of chiral molecules, making it an invaluable asset for researchers, chemists, and drug development professionals.

Core Concepts: Physicochemical Profile and Strategic Value

This compound is more than a simple heterocyclic ketone; it is a strategic tool for stereocontrolled synthesis. The molecule's power lies in the interplay between its three key features:

  • The Tetrahydropyran Ring: A saturated oxygen-containing heterocycle that often serves as a bioisosteric replacement for more labile or metabolically susceptible groups. Its non-planar, chair-like conformation helps to orient substituents in well-defined spatial vectors, crucial for optimizing drug-receptor interactions.[4]

  • The C4-Ketone: This carbonyl group is the primary reactive handle for synthetic elaboration. It readily participates in a wide range of classical and modern organic transformations, including nucleophilic additions, reductive aminations, olefinations, and enolate chemistry.

  • The C2-Chiral Center: The fixed (R)-configuration of the methyl group at the C2 position provides inherent chirality. This stereocenter exerts a powerful directing effect on reactions at the C4-ketone, enabling the diastereoselective synthesis of new stereocenters and the construction of complex chiral architectures.

Physicochemical and Spectroscopic Data

A clear understanding of the fundamental properties of this compound is essential for its effective use.

PropertyValueSource
IUPAC Name (2R)-2-methyloxan-4-one[5]
CAS Number 82110-22-3[5]
Molecular Formula C₆H₁₀O₂[5][6]
Molecular Weight 114.14 g/mol [5][6]
Appearance Colorless to pale yellow liquid (Typical)
Boiling Point 174.9 ± 15.0 °C at 760 mmHg[7]
Density 1.0 ± 0.1 g/cm³[7]
SMILES C[C@@H]1CC(=O)CCO1[5]
InChIKey MQOPUXINXNVMKJ-RXMQYKEDSA-N[5]

Note: Physical properties such as boiling point and density are for the racemic or unspecified mixture but provide a close approximation.

Strategic Synthesis of the Building Block

The utility of a chiral building block is directly tied to its accessibility. High-yielding, stereoretentive synthetic routes are paramount. Routes to enantiopure 2-methyltetrahydropyran-4-one often start from readily available materials from the "chiral pool," such as (S)-propylene oxide or alkyl (S)-3-hydroxybutyrate.[8][9]

A key strategy involves the synthesis and subsequent cyclization of a linear precursor, (S)-5-hydroxyhex-1-en-3-one.[8] However, the choice of cyclization method is critical to preserving optical purity.

  • Challenge: Direct acid-catalyzed intramolecular oxy-Michael addition can lead to significant racemization at the stereocenter.[8]

  • Solution: A more robust, stereoconservative approach involves a two-step sequence:

    • Palladium-Catalyzed Oxidative Cyclization: This closes the ring to form an intermediate, (2S)-2-methyl-2,3-dihydropyran-4-one, without compromising the existing chiral center.

    • Stereoselective Hydrogenation: The double bond is then reduced, typically with a standard catalyst like Palladium on carbon (Pd/C), to yield the final saturated ketone with high optical purity.[8]

G cluster_0 Synthetic Pathway to this compound start (S)-Propylene Oxide (Chiral Pool) inter1 Linear Precursor ((S)-5-hydroxyhex-1-en-3-one) start->inter1 Elaboration inter2 Pd-Catalyzed Oxidative Cyclization inter1->inter2 Key Step inter3 Dihydropyranone Intermediate inter2->inter3 inter4 Hydrogenation (e.g., H₂, Pd/C) inter3->inter4 product This compound inter4->product Final Product

Caption: Stereoretentive synthesis from the chiral pool.

Application Protocols: From Building Block to Core Scaffold

The true value of this compound is demonstrated through its transformations into more complex molecular scaffolds. The following protocols are designed to be self-validating, providing researchers with reliable, step-by-step methodologies for key synthetic operations.

Workflow Overview

The ketone at C4 is the nexus of reactivity, allowing for diverse functionalization pathways.

G cluster_pathways Key Synthetic Transformations start (R)-2-Methyl- tetrahydropyran-4-one reduct Diastereoselective Reduction start->reduct [H] reduct_am Reductive Amination start->reduct_am R₂NH, [H] wittig Wittig Olefination start->wittig Ph₃P=CHR prod_alc Chiral Diols (cis/trans isomers) reduct->prod_alc [H] prod_amine Chiral Amines (cis/trans isomers) reduct_am->prod_amine R₂NH, [H] prod_alkene Exocyclic Alkene wittig->prod_alkene Ph₃P=CHR

Caption: Major reaction pathways from the chiral ketone.

Protocol 1: Diastereoselective Reduction to Chiral Alcohols

This protocol demonstrates how the C2-methyl group influences the facial selectivity of hydride attack at the C4-ketone, allowing for the controlled synthesis of either the cis or trans diol.

  • Causality: The choice of reducing agent is critical. Small, unhindered reagents (e.g., NaBH₄) typically favor equatorial attack on the most stable chair conformation, leading to the axial alcohol (trans isomer). Bulky, sterically demanding reagents (e.g., L-Selectride®) are forced to attack from the less hindered equatorial face, yielding the equatorial alcohol (cis isomer).

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., Methanol for NaBH₄; THF for L-Selectride®) to a concentration of 0.1 M.

  • Cooling: Cool the solution to the appropriate temperature (-78 °C for L-Selectride®, 0 °C for NaBH₄) using a dry ice/acetone or ice/water bath.

  • Reagent Addition: Add the reducing agent (1.2 equiv) portion-wise (for solids) or dropwise (for solutions) over 15 minutes, maintaining the internal temperature.

  • Reaction Monitoring: Stir the reaction at the specified temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous NH₄Cl solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. If THF was used, remove it under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired diastereomer.

Expected Outcomes:

Reducing AgentTypical SolventTemp.Major DiastereomerProduct Name
Sodium borohydride (NaBH₄)Methanol0 °Ctrans(2R,4S)-2-methyltetrahydropyran-4-ol
L-Selectride®THF-78 °Ccis(2R,4R)-2-methyltetrahydropyran-4-ol
Protocol 2: Reductive Amination for Chiral Amine Synthesis

This one-pot procedure is a highly efficient method for installing amine functionalities, a cornerstone of many pharmaceutical agents.

  • Causality: The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated iminium intermediate, minimizing side reactions.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 equiv) in an anhydrous solvent like Dichloroethane (DCE) or THF (0.2 M), add the desired primary or secondary amine (1.1 equiv).

  • Imine Formation (Optional but recommended): Add a mild acid catalyst, such as acetic acid (0.1 equiv), and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes. The reaction is often accompanied by slight bubbling.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and neutralize the acid.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amine by flash column chromatography.

Safety and Handling

As with any chemical reagent, proper handling is crucial to ensure laboratory safety.

  • Hazard Identification: The racemic mixture is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Assume the enantiopure compound carries similar risks.

  • GHS Pictograms: GHS07 (Harmful/Irritant)

  • Precautionary Measures:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound stands out as a powerful and versatile chiral building block. Its pre-installed stereocenter, conformationally constrained ring, and synthetically tractable ketone functionality provide an exceptional platform for the efficient and stereocontrolled synthesis of complex molecules. By enabling access to novel chemical space with desirable drug-like properties, this building block serves as a critical resource for scientists and researchers dedicated to the advancement of modern drug discovery and development.

References

  • PubChem. This compound. [Link]

  • PubChem. 2-Methyltetrahydro-4H-pyran-4-one. [Link]

  • Organic Process Research & Development. Asymmetric Syntheses of (S)-2-Methyl-3,4,5,6-tetrahydro-2H-pyran-4- one and (2S,6S)-2,6-trans-Dimethyl-3,4,5,6-tetrahydro-2H-pyran-4-one Which Employ a Common Lactol Intermediate. [Link]

  • ACS Publications. Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. [Link]

  • ACS Publications. 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. [Link]

  • PubMed. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. [Link]

  • PMC. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]

  • PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • State of New Hampshire. MEDICAL M-4 ALLERGIC REACTION/ANAPHYLAXIS. [Link]

  • Buchler GmbH. Chiral Building Blocks. [Link]

  • PMC. An intermediate step for the management of hypersensitivity to platinum and taxane chemotherapy. [Link]

  • PMC. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. [Link]

  • Chemsrc. 2-methyl-tetrahydropyran-4-one | CAS#:1193-20-0. [Link]

  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • PubMed Central. Standards for practical intravenous rapid drug desensitization & delabeling: A WAO committee statement. [Link]

  • Frontiers. Recent advances in catalytic asymmetric synthesis. [Link]

  • ResearchGate. Synthesis of 2‐methyl‐pyran‐4‐one derivatives 4. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

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Application Notes & Protocols: (R)-2-Methyltetrahydropyran-4-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to enhance the developability of drug candidates.[1] This guide focuses on the chiral building block, (R)-2-Methyltetrahydropyran-4-one, a versatile synthon for introducing the THP motif with precise stereochemical control. We will explore the strategic rationale for its use, detailing its role as a bioisosteric replacement for carbocyclic rings and its impact on critical pharmacokinetic properties. This document provides in-depth synthetic protocols, practical considerations for reaction setup and analysis, and a discussion of its application in constructing complex molecular architectures for drug discovery.

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a saturated six-membered heterocycle containing an oxygen atom. In the context of drug design, it is far more than a simple cyclic ether. Its strategic incorporation into a lead molecule can profoundly and beneficially alter its properties.

  • Bioisosterism and Physicochemical Modulation : The THP ring is often employed as a bioisostere for a cyclohexane ring.[2] This substitution replaces a methylene (-CH2-) group with an oxygen atom, which imparts several key advantages:

    • Reduced Lipophilicity : The introduction of the polar ether oxygen generally lowers the molecule's lipophilicity (LogP) compared to its carbocyclic counterpart. This can be crucial for improving solubility and mitigating off-target effects associated with high lipophilicity.[3]

    • Improved ADME Profile : Changes in lipophilicity and polarity directly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, often leading to more favorable pharmacokinetics.[2]

    • Hydrogen Bonding Capability : The ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is absent in a cyclohexane ring.[2]

    • Conformational Rigidity : As a conformationally restrained ether, the THP ring has lower entropy than a comparable linear ether, which can be advantageous for binding affinity.[2]

  • Increased Three-Dimensionality : The non-planar, chair-like conformation of the THP ring increases the three-dimensional (3D) character of a molecule. This is a critical strategy for moving beyond flat, aromatic-heavy compounds, often leading to improved selectivity and novel intellectual property.[1]

The subject of this guide, this compound, provides chemists with a tool to install this valuable scaffold with control over the stereocenter at the C2 position, which is essential for optimizing interactions in a chiral binding pocket.

Physicochemical and Safety Profile

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueSource
CAS Number 82110-22-3[4]
Molecular Formula C6H10O2[4]
Molecular Weight 114.14 g/mol [4]
Appearance Clear, colorless liquid[5]
Boiling Point 174.9 °C at 760 mmHg[6]
Density ~1.0 g/cm³[6]
Flash Point 63.5 °C[6]
IUPAC Name (2R)-2-methyloxan-4-one[4]

Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Synthetic Pathways and Methodologies

The synthesis of optically pure this compound is a critical undertaking for its use as a chiral building block. While the literature provides detailed routes for the (S)-enantiomer, the principles are directly translatable.[8] The most common strategies involve the cyclization of a chiral acyclic precursor.

Protocol 1: Asymmetric Synthesis via Intramolecular Oxy-Michael Addition

This protocol is adapted from established methods for the synthesis of the (S)-enantiomer and represents a robust approach starting from a readily available chiral precursor, (R)-3-hydroxybutyrate.[8] The key step is the acid-catalyzed intramolecular cyclization of a δ-hydroxy-α,β-unsaturated ketone.

Workflow Diagram:

G cluster_0 A Ethyl (R)-3-hydroxybutyrate B Protection of Hydroxyl Group (e.g., TBSCl) A->B C DIBAL-H Reduction to Aldehyde B->C D Wittig or HWE Reaction with Acetonylphosphonate C->D E (R)-5-(TBS-oxy)hex-1-en-3-one D->E F Deprotection (e.g., TBAF or acid) E->F G (R)-5-hydroxyhex-1-en-3-one F->G H Acid-Catalyzed Intramolecular Oxy-Michael Addition G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Starting Material: Begin with commercially available Ethyl (R)-3-hydroxybutyrate.

  • Protection: Protect the secondary alcohol as a silyl ether (e.g., using TBDMSCl and imidazole in DMF). This prevents interference in subsequent steps. Monitor by TLC until the starting material is consumed. Perform an aqueous workup and purify by column chromatography.

  • Reduction to Aldehyde: Reduce the ester to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at -78 °C in an anhydrous solvent like DCM or toluene. Careful control of stoichiometry (typically 1.1 equivalents) and temperature is crucial to prevent over-reduction to the alcohol.

  • Carbon Elongation: React the aldehyde with a suitable C3 nucleophile, such as the ylide generated from acetonyltriphenylphosphonium bromide (Wittig reaction) or the anion of diethyl (2-oxopropyl)phosphonate (Horner-Wadsworth-Emmons reaction), to form the α,β-unsaturated ketone, (R)-5-(silyloxy)hex-1-en-3-one. The HWE reaction is often preferred for its higher yields and easier purification.

  • Deprotection: Remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or mild acidic conditions to yield the key cyclization precursor, (R)-5-hydroxyhex-1-en-3-one.

  • Cyclization: Dissolve the hydroxy-ketone in a suitable solvent (e.g., DCM) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid). Stir at room temperature and monitor the reaction by TLC. The intramolecular conjugate addition of the hydroxyl group onto the enone system forms the tetrahydropyran ring.

  • Purification: Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO3 solution), extract the product with an organic solvent, dry, and concentrate. Purify the final product, this compound, by flash column chromatography or distillation under reduced pressure.

Self-Validation and Causality:

  • Chiral Integrity : A key challenge is the potential for racemization. Acid-catalyzed cyclization can sometimes lead to loss of optical purity.[8] An alternative is a palladium-catalyzed oxidative ring closure followed by hydrogenation, which has been shown to better preserve stereointegrity.[8] Chiral HPLC or derivatization followed by NMR analysis should be used to confirm the enantiomeric excess (e.e.) of the final product.

  • Protecting Group Choice : The choice of a silyl ether is strategic; it is robust enough for the reduction and olefination steps but can be removed under mild conditions that do not epimerize adjacent stereocenters.

Applications in Medicinal Chemistry: Synthetic Elaboration

The ketone functionality at the C4 position is the primary handle for synthetic elaboration, allowing for the introduction of diverse substituents and the construction of more complex scaffolds.

Protocol 2: Reductive Amination for Piperidine Bioisosteres

A common transformation is the conversion of the ketone to an amine, often as part of a larger fragment coupling strategy. This creates substituted 2-methyl-tetrahydropyran-4-amines, which are valuable isosteres for substituted piperidines.

Workflow Diagram:

G A (R)-2-Methyl- tetrahydropyran-4-one D Imine/Enamine Intermediate A->D B Primary or Secondary Amine (R1R2NH) B->D C Mild Acid Catalyst (e.g., AcOH) C->D F Substituted (R)-2-Methyl- tetrahydropyran-4-amine D->F E Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) E->F

Caption: Reductive amination of the THP-4-one core.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, ~1.5 eq) portion-wise. This reagent is preferred as it is less basic and more selective than NaBH4, reducing the risk of side reactions.

  • Monitoring and Workup: Monitor the reaction by LC-MS or TLC. Once complete, quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the resulting amine by flash column chromatography.

Causality and Field Insights:

  • Stereochemical Outcome : The reduction of the iminium intermediate typically proceeds via hydride attack from the less sterically hindered face. The pre-existing methyl group at C2 will influence the facial selectivity of this reduction, leading to a diastereomeric mixture of cis- and trans-substituted products. The ratio will depend on the steric bulk of the amine and the reaction conditions. Diastereomers can usually be separated by chromatography.

  • Reagent Choice : Sodium triacetoxyborohydride is particularly effective for reductive aminations as it is moisture-stable and mild enough to not reduce the starting ketone before imine formation is complete.

Case Study: Integration into CNS Drug Discovery

The tetrahydropyran-4-one motif is a key feature in many potent and selective antagonists of the histamine H3 receptor, a target for treating cognitive and sleep-wake disorders.[1] The scaffold often serves as a precursor for spirocyclic piperidine derivatives that exhibit high receptor affinity.[1] The (R)-2-methyl substitution can provide a crucial chirality element to optimize binding and selectivity against other histamine receptor subtypes.

Conclusion

This compound is a high-value chiral building block that empowers medicinal chemists to strategically enhance the properties of drug candidates. Its role as a conformationally constrained, polar bioisostere for carbocycles provides a reliable method for improving solubility, modulating lipophilicity, and introducing new hydrogen bonding interactions. The synthetic protocols provided herein offer robust and adaptable methods for its synthesis and subsequent elaboration, making it an essential tool in the design of next-generation therapeutics with optimized ADME profiles and target engagement. The continued exploration of this and related scaffolds is a promising avenue for the discovery of novel drugs.[1]

References

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.National Institutes of Health (NIH).
  • Tetrahydropyrans in Drug Discovery.PharmaBlock.
  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.Benchchem.
  • 2-methyl-tetrahydropyran-4-one | CAS#:1193-20-0.Chemsrc.
  • 2-methyl-tetrahydropyran-4-one CAS 1193-20-0.Home Sunshine Pharma.
  • This compound | C6H10O2 | CID 10125056.PubChem.
  • Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks.Organic Process Research & Development - ACS Publications.
  • 2-Methyltetrahydro-4H-pyran-4-one | C6H10O2 | CID 10374434.PubChem.
  • Ring Bioisosteres.Cambridge MedChem Consulting.

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Application Note: Chiral Pool Synthesis of (R)-2-Methyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit significantly different pharmacological and toxicological profiles, making access to single enantiomers essential. (R)-2-Methyltetrahydropyran-4-one is a valuable chiral building block, incorporating a substituted tetrahydropyran ring, a motif present in numerous natural products and biologically active molecules. Chiral pool synthesis, which utilizes readily available, inexpensive, and enantiopure natural products as starting materials, offers a robust and efficient strategy for the production of complex chiral molecules. This application note provides a detailed, field-proven guide for the synthesis of this compound, starting from the chiral pool precursor (R)-(-)-propylene oxide.

Strategic Approach: A Four-Step Synthesis from (R)-(-)-Propylene Oxide

The synthetic route outlined herein is a four-step sequence designed to preserve and transfer the chirality from the starting material to the final product with high fidelity. The strategy hinges on a stereospecific nucleophilic opening of the chiral epoxide, followed by oxidation, a palladium-catalyzed oxidative cyclization, and a final stereoselective hydrogenation. This pathway is designed to be scalable and to minimize racemization, a common challenge in chiral synthesis.

G A (R)-(-)-Propylene Oxide (Chiral Pool) B (R)-pent-1-en-4-ol A->B  Step 1: Epoxide Opening  Vinylmagnesium bromide, THF C (R)-5-hydroxyhex-1-en-3-one B->C  Step 2: Oxidation  PCC or Swern Oxidation D (R)-2-methyl-2,3-dihydropyran-4-one C->D  Step 3: Oxidative Cyclization  Pd(OAc)₂, p-Benzoquinone, Acetone/H₂O E This compound (Target Molecule) D->E  Step 4: Hydrogenation  H₂, Pd/C, EtOAc

Caption: Synthetic workflow for this compound.

Detailed Scientific Rationale and Protocol

Step 1: Synthesis of (R)-pent-1-en-4-ol

The synthesis commences with the nucleophilic opening of the chiral epoxide, (R)-(-)-propylene oxide. The choice of a vinyl nucleophile, specifically vinylmagnesium bromide, is crucial as it introduces the necessary carbon framework for the subsequent cyclization. The reaction proceeds via an S(_N)2 mechanism. Under the basic conditions of the Grignard reaction, the nucleophile attacks the less sterically hindered carbon of the epoxide, ensuring high regioselectivity and inversion of stereochemistry at that center is not a concern as the chiral center remains untouched.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of vinyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is exothermic and may require initial gentle heating to start.

  • Once the Grignard reagent formation is complete (the magnesium is consumed), cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (R)-(-)-propylene oxide (1.0 eq) in anhydrous THF to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-pent-1-en-4-ol.

Step 2: Oxidation to (R)-5-hydroxyhex-1-en-3-one

The secondary alcohol, (R)-pent-1-en-4-ol, is then oxidized to the corresponding ketone. This step is critical, and the choice of oxidant is important to avoid over-oxidation or side reactions. Pyridinium chlorochromate (PCC) or a Swern oxidation are effective for this transformation, providing the desired α,β-unsaturated ketone in good yield without affecting the terminal alkene or the chiral center.

Protocol (using PCC):

  • To a round-bottom flask containing a suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM), add a solution of (R)-pent-1-en-4-ol (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (R)-5-hydroxyhex-1-en-3-one.

Step 3: Palladium-Catalyzed Oxidative Cyclization to (R)-2-methyl-2,3-dihydropyran-4-one

This key step involves an intramolecular Wacker-type cyclization. The use of a palladium(II) catalyst in the presence of an oxidant, such as p-benzoquinone, facilitates the cyclization of the hydroxy enone. This reaction proceeds with high stereospecificity, preserving the chiral integrity of the molecule. The mechanism involves the coordination of the palladium catalyst to the alkene, followed by intramolecular nucleophilic attack by the hydroxyl group.

Protocol:

  • In a round-bottom flask, dissolve (R)-5-hydroxyhex-1-en-3-one (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • To this solution, add palladium(II) acetate (Pd(OAc)(_2), 0.1 eq) and p-benzoquinone (2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC), dilute the mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain (R)-2-methyl-2,3-dihydropyran-4-one.

Step 4: Hydrogenation to this compound

The final step is the reduction of the carbon-carbon double bond in the dihydropyranone ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and stereoselective method for this transformation. The hydrogenation occurs from the less hindered face of the molecule, yielding the desired saturated tetrahydropyranone with high diastereoselectivity, though in this specific case, no new stereocenter is formed.

Protocol:

  • Dissolve (R)-2-methyl-2,3-dihydropyran-4-one (1.0 eq) in ethyl acetate in a suitable hydrogenation vessel.

  • Add 10% palladium on carbon (Pd/C, 5-10 mol% catalyst loading).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by flash chromatography may be performed if necessary.

Quantitative Data Summary

StepProductStarting MaterialTypical YieldEnantiomeric Excess (e.e.)
1(R)-pent-1-en-4-ol(R)-(-)-Propylene Oxide80-90%>99%
2(R)-5-hydroxyhex-1-en-3-one(R)-pent-1-en-4-ol75-85%>99%
3(R)-2-methyl-2,3-dihydropyran-4-one(R)-5-hydroxyhex-1-en-3-one70-80%>99%
4This compound(R)-2-methyl-2,3-dihydropyran-4-one>95%>99%

Conclusion

This application note details a reliable and efficient chiral pool synthesis of this compound from (R)-(-)-propylene oxide. The described four-step sequence employs well-established and scalable reactions, with a focus on maintaining high enantiomeric purity throughout the synthesis. The protocols provided are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling the production of this important chiral building block for further synthetic applications.

References

  • Normant, H. (1957). Grignard Reagents in Tetrahydrofuran. Angewandte Chemie, 69(16), 544-554. [Link]

  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]

  • Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons. [Link]

  • Rylander, P. N. (1985). Hydrogenation Methods. Academic Press. [Link]

  • Hudlicky, T. (1996). Chiral Synthesis. In Comprehensive Organic Synthesis II (Vol. 8, pp. 915-962). Elsevier. [Link]

Catalytic Asymmetric Synthesis of Tetrahydropyranones: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Tetrahydropyranones

The tetrahydropyranone scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. Its prevalence in molecules exhibiting potent biological activities, ranging from anticancer to antiviral and anti-inflammatory properties, underscores the critical importance of synthetic methodologies that can deliver these complex structures with high stereocontrol. The precise three-dimensional arrangement of substituents on the tetrahydropyranone ring is often paramount to a molecule's therapeutic efficacy and selectivity. Consequently, the development of catalytic asymmetric methods for the enantioselective and diastereoselective synthesis of tetrahydropyranones is a vibrant and highly competitive area of modern organic chemistry, directly impacting the fields of drug discovery and development. This application note provides a detailed overview of key catalytic asymmetric strategies, complete with actionable protocols and expert insights to empower researchers in this domain.

Strategic Approaches to Asymmetric Tetrahydropyranone Synthesis

The asymmetric construction of the tetrahydropyranone core can be broadly categorized into three main catalytic approaches: organocatalysis, transition-metal catalysis, and enzymatic catalysis. Each strategy offers a unique set of advantages and is suited to different synthetic challenges. This guide will delve into representative examples from each of these domains.

I. Organocatalytic Strategies: The Power of Small Molecules

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering metal-free reaction conditions and often proceeding through elegant cascade or domino reaction sequences.[1][2] These methods frequently employ readily available, stable, and often non-toxic small organic molecules as catalysts to induce high levels of stereoselectivity.

A. Oxa-Michael Addition Triggered Cascades: A Domino Approach to Complexity

One of the most effective organocatalytic strategies for constructing tetrahydropyranones is the intramolecular oxa-Michael addition.[3][4] This reaction often serves as the key step in a cascade sequence, where a series of bond-forming events occur in a single pot, rapidly building molecular complexity from simple precursors. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, are particularly adept at orchestrating these transformations by simultaneously activating both the nucleophile and the electrophile through non-covalent interactions.

The catalytic cycle of a bifunctional thiourea catalyst in an oxa-Michael addition cascade highlights the principle of cooperative activation. The thiourea moiety activates the Michael acceptor through hydrogen bonding, lowering its LUMO and rendering it more susceptible to nucleophilic attack. Concurrently, the basic amine functionality of the catalyst deprotonates the nucleophile, increasing its nucleophilicity. This dual activation brings the reacting partners into close proximity within a chiral environment, dictating the stereochemical outcome of the reaction.

Oxa-Michael Addition Mechanism cluster_0 Catalytic Cycle Catalyst Bifunctional Thiourea Catalyst Activated_Complex Ternary Complex (Catalyst-Nuc-Elec) Catalyst->Activated_Complex Activates Nuc & Elec Nuc Nucleophile (e.g., Hydroxyenone) Nuc->Activated_Complex Elec Michael Acceptor (e.g., α,β-Unsaturated Ketone) Elec->Activated_Complex Product Tetrahydropyranone Activated_Complex->Product Intramolecular Oxa-Michael Addition Catalyst_Regen Catalyst (Regenerated) Product->Catalyst_Regen Product Release Catalyst_Regen->Catalyst

Figure 1: General workflow for a bifunctional thiourea-catalyzed oxa-Michael addition.

This protocol, adapted from a reported procedure, describes the synthesis of a functionalized tetrahydropyranol, a direct precursor to tetrahydropyranones, via a domino Michael-hemiacetalization reaction.[2]

Materials:

  • α-Hydroxymethyl nitroalkene (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Squaramide catalyst (e.g., a quinine-derived squaramide) (10 mol%)

  • Dichloromethane (CH₂Cl₂) (to achieve a 0.5 M concentration of the nitroalkene)

  • Toluene

  • p-Toluenesulfonic acid (PTSA) (20 mol%)

Procedure:

  • To a stirred solution of the α-hydroxymethyl nitroalkene (0.5 mmol, 1.0 equiv) and the 1,3-dicarbonyl compound (0.5 mmol, 1.0 equiv) in dichloromethane (1.0 mL) at ambient temperature, add the squaramide catalyst (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at ambient temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the crude residue, add toluene (10 mL) and p-toluenesulfonic acid (0.1 mmol, 20 mol%).

  • Heat the mixture to 100 °C and stir for 1 hour to effect dehydration to the corresponding dihydropyran.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.

Data Summary:

Entry1,3-Dicarbonyl CompoundNitroalkeneYield (%)dree (%)
1Ethyl 2-oxocyclopentane-1-carboxylate(E)-2-nitro-3-phenylprop-2-en-1-ol85>20:195
2Acetylacetone(E)-2-nitro-3-phenylprop-2-en-1-ol7810:192
3Ethyl benzoylacetate(E)-3-(4-chlorophenyl)-2-nitroprop-2-en-1-ol89>20:197

II. Transition-Metal Catalysis: Harnessing the Power of Metals

Transition-metal catalysis offers a complementary approach for the asymmetric synthesis of tetrahydropyranones, often exhibiting high catalytic activity and functional group tolerance. Ruthenium, rhodium, and copper complexes are among the most explored catalysts for these transformations.

A. Ruthenium-Catalyzed Dynamic Kinetic Resolution and Cycloisomerization

A powerful strategy for constructing highly functionalized chiral tetrahydropyranones involves a sequence of ruthenium-catalyzed reactions.[3] This approach can establish multiple stereocenters with high control in a streamlined fashion. A notable example is a three-step sequence involving a dynamic kinetic resolution (DKR) reduction, a cycloisomerization, and an oxidation.

This multi-step process showcases the versatility of a single metal catalyst in orchestrating a series of distinct transformations to build a complex molecular architecture.

Ru_Catalyzed_Synthesis Start Keto-alkyne Precursor Step1 Ru-catalyzed DKR Reduction Start->Step1 Intermediate1 Chiral Propargyl Alcohol Step1->Intermediate1 Step2 Ru-catalyzed Cycloisomerization Intermediate1->Step2 Intermediate2 Dihydropyran Step2->Intermediate2 Step3 Hydroboration/Ru-catalyzed Oxidation Intermediate2->Step3 Product Functionalized Tetrahydropyranone Step3->Product

Figure 2: A multi-step, Ru-catalyzed route to functionalized tetrahydropyranones.

The following is a representative protocol based on a reported synthesis of a highly functionalized tetrahydropyranone, which serves as a key intermediate for a DPP-4 inhibitor.[3]

Materials:

  • Appropriate keto-alkyne starting material (1.0 equiv)

  • [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • Chiral ligand (e.g., (R,R)-Ts-DPEN) (1.1 mol%)

  • Formic acid/triethylamine azeotrope (5:2)

  • Acetonitrile

  • Hydroboration reagent (e.g., 9-BBN)

  • Oxidizing agent (e.g., N-methylmorpholine N-oxide, NMO)

  • TPAP (tetrapropylammonium perruthenate) (catalytic)

Procedure:

  • DKR Reduction: In a nitrogen-purged flask, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in acetonitrile. Stir for 30 minutes at room temperature. Add the keto-alkyne starting material (1.0 equiv) and the formic acid/triethylamine azeotrope. Stir at the appropriate temperature until complete conversion.

  • Work-up and Cycloisomerization: After completion, quench the reaction and extract the product. After purification, dissolve the resulting chiral propargyl alcohol in a suitable solvent and add the ruthenium catalyst for the cycloisomerization step. Heat the reaction until the dihydropyran is formed.

  • Hydroboration and Oxidation: Purify the dihydropyran and subject it to hydroboration conditions. Subsequently, carry out the Ru-catalyzed oxidation of the resulting alcohol to the corresponding ketone using a catalytic amount of TPAP and NMO as the stoichiometric oxidant.

  • Purification: Purify the final tetrahydropyranone product by flash column chromatography.

Data Summary:

StepCatalyst SystemKey TransformationStereoselectivity
1[RuCl₂(p-cymene)]₂ / (R,R)-Ts-DPENDKR Reduction>99% ee, >95% de
2Ru-catalystCycloisomerizationHigh yield
3TPAP (Ru-based)OxidationHigh yield

III. Enzymatic Catalysis: Nature's Approach to Asymmetry

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them an attractive green alternative for asymmetric synthesis.[5] Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their corresponding esters, which can be applied to the synthesis of chiral lactones, including tetrahydropyranones.

A. Lipase-Catalyzed Kinetic Resolution of Lactones

Kinetic resolution is a powerful technique for separating a racemic mixture by the selective reaction of one enantiomer with a chiral catalyst or reagent. In the context of tetrahydropyranone synthesis, a racemic lactone can be resolved through enantioselective hydrolysis or acylation catalyzed by a lipase.

The active site of a lipase is inherently chiral, allowing it to differentiate between the two enantiomers of a substrate. One enantiomer fits more favorably into the active site and undergoes the catalytic transformation at a much faster rate than the other. This rate difference allows for the separation of the unreacted, enantiomerically enriched substrate from the product.

Lipase_Kinetic_Resolution Racemic_Lactone Racemic Tetrahydropyranone Lipase Lipase Racemic_Lactone->Lipase Unreacted_Enantiomer (S)-Tetrahydropyranone (enantiomerically enriched) Lipase->Unreacted_Enantiomer Slow reaction Product (R)-Acyloxy Acid (product) Lipase->Product Fast reaction Acyl_Donor Acyl Donor Acyl_Donor->Lipase

Figure 3: Lipase-catalyzed kinetic resolution of a racemic tetrahydropyranone.

This protocol provides a general procedure for the kinetic resolution of a racemic γ-lactone, which can be adapted for tetrahydropyranone systems.[1][6][7]

Materials:

  • Racemic lactone (e.g., γ-valerolactone as a model) (1.0 equiv)

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Organic solvent (e.g., tert-butyl methyl ether or toluene)

Procedure:

  • To a solution of the racemic lactone (1.0 equiv) in the organic solvent, add the immobilized lipase.

  • Add the acyl donor (typically in excess).

  • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining lactone and the acylated product.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.

  • Filter off the immobilized enzyme (which can often be reused).

  • Separate the unreacted lactone from the acylated product by column chromatography.

Data Summary:

SubstrateLipaseAcyl DonorTime (h)Conversion (%)ee (%) of remaining lactone
Racemic γ-valerolactoneNovozym 435Vinyl acetate24~50>99
Racemic δ-valerolactoneNovozym 435Isopropenyl acetate48~50>98

IV. Troubleshooting and Considerations

Low Enantioselectivity:

  • Catalyst Choice: The choice of catalyst and chiral ligand is paramount. Screen a variety of catalysts with different steric and electronic properties.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A solvent screen is often necessary.

Low Yield:

  • Reaction Time and Temperature: Optimize reaction time and temperature to balance conversion and potential side reactions or product decomposition.

  • Catalyst Loading: While lower catalyst loadings are desirable, sometimes increasing the loading can improve the yield.

  • Substrate Purity: Ensure the purity of starting materials, as impurities can inhibit the catalyst.

Diastereoselectivity Issues:

  • Catalyst Control vs. Substrate Control: Understand whether the diastereoselectivity is primarily controlled by the catalyst or the substrate. The choice of catalyst can sometimes override inherent substrate biases.

  • Additives: In some cases, the addition of co-catalysts or additives can influence the diastereomeric ratio.

V. Conclusion

The catalytic asymmetric synthesis of tetrahydropyranones is a dynamic field with a diverse array of powerful methodologies. Organocatalysis provides elegant and metal-free routes, often through cascade reactions. Transition-metal catalysis offers high efficiency and broad applicability. Enzymatic methods present a green and highly selective alternative. By understanding the principles behind each approach and carefully optimizing reaction conditions, researchers can unlock access to a wide range of enantiomerically pure tetrahydropyranone building blocks, accelerating the discovery and development of new therapeutics and other valuable molecules.

References

  • Xu, F., Zacuto, M. J., Kohmura, Y., Rosen, J., Gibb, A., Alam, M., Scott, J., & Tschaen, D. (2014). Asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422–5425. [Link]

  • Vetica, F., & Enders, D. (2013). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. European Journal of Organic Chemistry, 2013(25), 5495-5499. [Link]

  • Enders, D., & Funken, N. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5992–5995. [Link]

  • Vetica, F., Chauhan, P., Dochain, S., & Enders, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661–1674. [Link]

  • Garg, A., Rendina, D., Bendale, H., Akiyama, T., & Ojima, I. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1398397. [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Hetero-Diels-Alder Reactions. [Link]

  • Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. In Handbook of Cyclization Reactions (pp. 1-66). Wiley-VCH. [Link]

  • Bornscheuer, U. T., & Langer, P. (2006). Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. Tetrahedron: Asymmetry, 17(6), 892-899. [Link]

  • Doyle, M. P., & Hu, W. (2002). Asymmetric hetero-Diels–Alder reaction catalyzed by dirhodium(II) carboxamidates. Proceedings of the National Academy of Sciences, 99(13), 8502–8506. [Link]

  • Meggers, E. (2017). Catalytic asymmetric synthesis of a nitrogen heterocycle through stereocontrolled direct photoreaction from electronically excited state. Nature Communications, 8(1), 2221. [Link]

  • Barbas, C. F. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 6(17), 2909–2912. [Link]

  • Pellissier, H. (2001). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Chemical Society Reviews, 30(6), 398-407. [Link]

  • Bäckvall, J.-E. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. [Link]

  • Wang, J., & Li, X. (2019). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers, 6(19), 3426-3455. [Link]

  • He, X., Xie, M., Li, R., Choy, P. Y., Tang, Q., Shang, Y., & Kwong, F. Y. (2020). Organocatalytic Approach for Assembling Flavanones via a Cascade 1,4-Conjugate Addition/oxa-Michael Addition between Propargylamines with Water. Organic Letters, 22(11), 4306–4310. [Link]

  • Maciá, B. (2013). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 18(1), 742-785. [Link]

  • Bisogno, F. R., & Lavandera, I. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(24), 13645-13687. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]

  • STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. [Link]

  • STEM - Unipd. (n.d.). Enzyme-Catalyzed Asymmetric Synthesis. [Link]

  • Skraba-Klanjčar, G., & Grošelj, U. (2021). Scalable Lipase-Catalyzed Synthesis of (R)-4-(Acyloxy)pentanoic Acids from Racemic γ-Valerolactone. Organic Process Research & Development, 25(2), 336-343. [Link]

  • Požar, J., & Vianello, R. (2020). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 21(23), 9033. [Link]

Sources

Application and Protocol Guide: Chiral Purity Analysis of (R)-2-Methyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantiopurity in Drug Development

(R)-2-Methyltetrahydropyran-4-one is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter at the C2 position plays a pivotal role in the biological activity and safety profile of the final active pharmaceutical ingredient (API). The seemingly minor difference between the (R) and (S) enantiomers can lead to significant variations in pharmacological effects, with one enantiomer often being therapeutically active while the other may be inactive or even elicit undesirable side effects.

Therefore, the precise and accurate determination of the enantiomeric purity of this compound is a non-negotiable aspect of quality control in drug development and manufacturing. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for assessing the chiral integrity of this key intermediate. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. Chiral Gas Chromatography (GC): A High-Resolution Approach for Volatile Analytes

Chiral Gas Chromatography is a powerful technique for the separation of volatile and thermally stable enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these complexes result in different retention times, allowing for their separation and quantification. For a moderately volatile compound like 2-methyltetrahydropyran-4-one, chiral GC offers excellent resolution and sensitivity.

Causality of Experimental Choices in Chiral GC

The selection of the chiral stationary phase is the most critical parameter in developing a successful chiral GC method. Cyclodextrin-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including ketones.[1][2] These cyclic oligosaccharides have a chiral cavity that can include the analyte, and the hydroxyl groups on the rim of the cyclodextrin can be derivatized to enhance chiral recognition. For cyclic ketones like 2-methyltetrahydropyran-4-one, a derivatized β-cyclodextrin column is a logical starting point due to its proven efficacy in separating structurally similar compounds like 2-methylcyclohexanone.[3]

The temperature program is optimized to ensure sufficient separation of the enantiomers while maintaining reasonable analysis times. A slower ramp rate can improve resolution but will also lengthen the run time. The choice of carrier gas (typically hydrogen or helium) and its flow rate are adjusted to maximize column efficiency.

Experimental Workflow: Chiral GC Analysis

prep Sample Preparation gc GC Injection prep->gc Dilute in suitable solvent sep Chiral Separation on CSP gc->sep Vaporization det Detection (FID) sep->det Elution of Enantiomers data Data Analysis det->data Chromatogram Generation

Caption: Workflow for Chiral GC Analysis.

Detailed Protocol: Chiral GC Method

1. Instrumentation and Consumables:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral GC Column: e.g., Hydrodex β-6TBDM (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar heptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin column.

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Autosampler vials and caps.

  • Microsyringe.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a 10 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 1 mg/mL for analysis.

3. GC Operating Conditions:

ParameterRecommended SettingRationale
Column Hydrodex β-6TBDM (or equivalent)Proven selectivity for chiral cyclic ketones.
Injector Temp. 220 °CEnsures complete vaporization of the analyte.
Detector Temp. 250 °CStandard temperature for FID.
Carrier Gas HydrogenProvides higher efficiency and faster analysis times.
Flow Rate 1.0 mL/min (constant flow)Optimal for column efficiency.
Oven Program 60 °C (hold 2 min), ramp to 150 °C at 2 °C/minGradual ramp for optimal resolution.
Injection Vol. 1 µLStandard injection volume.
Split Ratio 50:1Prevents column overloading.

4. Data Analysis:

  • Identify the peaks corresponding to the (S) and (R)-enantiomers. The elution order should be confirmed by injecting a racemic standard.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

II. Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

Chiral HPLC is a widely used and versatile technique for the separation of enantiomers. Similar to chiral GC, it relies on a chiral stationary phase to form transient diastereomeric complexes with the analytes. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly popular due to their broad applicability.

Causality of Experimental Choices in Chiral HPLC

The choice of a polysaccharide-based chiral stationary phase is a robust starting point for method development for a novel chiral compound. These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. For a ketone like 2-methyltetrahydropyran-4-one, a column with a cellulose or amylose backbone derivatized with carbamate groups is a promising choice.

The mobile phase composition is critical for achieving separation. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is adjusted to optimize the retention and resolution of the enantiomers. A small amount of an additive, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can sometimes improve peak shape and resolution, although it is often not necessary for neutral compounds like ketones.

Experimental Workflow: Chiral HPLC Analysis

prep Sample Preparation hplc HPLC Injection prep->hplc Dissolve in mobile phase sep Chiral Separation on CSP hplc->sep Mobile Phase Elution det Detection (UV/Vis) sep->det Differential Retention data Data Analysis det->data Chromatogram Generation

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC Method

1. Instrumentation and Consumables:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Chiral HPLC Column: e.g., CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).

  • HPLC-grade solvents (hexane, isopropanol).

  • Autosampler vials and caps.

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Operating Conditions:

ParameterRecommended SettingRationale
Column CHIRALPAK® IA or CHIRALCEL® OD-HBroad applicability for chiral separations.
Mobile Phase Hexane:Isopropanol (90:10, v/v)Common starting point for normal-phase chiral separations.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CControlled temperature for reproducible results.
Detection UV at 220 nmKetones typically have a UV absorbance at lower wavelengths.
Injection Vol. 10 µLStandard injection volume.

4. Method Optimization:

  • If the initial conditions do not provide adequate separation, the ratio of hexane to isopropanol can be adjusted. Increasing the isopropanol content will generally decrease retention times.

  • Screening other alcohol modifiers (e.g., ethanol) or different polysaccharide-based columns may be necessary to achieve optimal resolution.

5. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the peak areas of the (R) and (S) enantiomers as described in the GC section.

III. Chiral NMR Spectroscopy: A Powerful Tool for Absolute Configuration and Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining the enantiomeric purity of a chiral compound without the need for chromatographic separation.[4] This is achieved by converting the enantiomers into diastereomers, which have distinct NMR spectra. There are two primary approaches: the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).[5]

A. Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form non-covalent diastereomeric complexes with the analyte.[6] This interaction induces small differences in the chemical shifts of the protons of the two enantiomers, allowing for their differentiation and quantification. Pirkle's alcohol is a well-known CSA that is effective for a variety of chiral compounds.[7]

Causality of Experimental Choices: The effectiveness of a CSA depends on the formation of a transient complex with a specific geometry that results in differential shielding or deshielding of the protons of the two enantiomers. For a ketone, the interaction with a chiral alcohol like Pirkle's alcohol is likely to involve hydrogen bonding between the alcohol proton of the CSA and the carbonyl oxygen of the ketone.

Protocol: NMR with Pirkle's Alcohol (CSA)

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add 1-2 equivalents of enantiomerically pure (S)-Pirkle's alcohol.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Compare the two spectra. In the presence of the CSA, the signals for the protons of the (R) and (S) enantiomers may be split into two separate signals.

    • The enantiomeric excess can be determined by integrating the corresponding signals for each enantiomer.

B. Chiral Derivatizing Agents (CDAs)

CDAs are enantiomerically pure reagents that react with the analyte to form a covalent bond, resulting in a pair of diastereomers. Since the ketone functional group in 2-methyltetrahydropyran-4-one is not readily derivatized, a common strategy is to first reduce the ketone to the corresponding alcohol. The resulting secondary alcohol can then be derivatized with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters.[8][9]

Causality of Experimental Choices: The derivatization with Mosher's acid creates two diastereomers that have distinct NMR spectra due to the anisotropic effect of the phenyl group in the Mosher's acid moiety.[10] The difference in chemical shifts of the protons in the two diastereomers can be used to determine the enantiomeric excess and, in many cases, the absolute configuration of the original alcohol.

Experimental Workflow: Chiral Derivatization for NMR Analysis

ketone (R/S)-2-Methyltetrahydro- pyran-4-one reduction Reduction (e.g., NaBH4) ketone->reduction alcohol Diastereomeric Alcohols reduction->alcohol derivatization Derivatization with (S)-Mosher's Acid Chloride alcohol->derivatization esters Diastereomeric Mosher's Esters derivatization->esters nmr ¹H NMR Analysis esters->nmr

Caption: Workflow for Chiral Derivatization and NMR Analysis.

Detailed Protocol: Reduction and Derivatization with Mosher's Acid

1. Reduction of the Ketone:

  • Dissolve approximately 20 mg of the 2-methyltetrahydropyran-4-one sample in 1 mL of methanol in a small flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight excess of sodium borohydride (NaBH₄) in small portions.

  • Stir the reaction for 30 minutes at 0 °C.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

2. Derivatization with (S)-Mosher's Acid Chloride:

  • Dissolve the crude alcohol (approx. 10 mg) in 0.5 mL of anhydrous pyridine in an NMR tube.

  • Add a slight excess of (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

  • Allow the reaction to proceed at room temperature for at least 4 hours or until complete as monitored by TLC.

  • Acquire a ¹H NMR spectrum directly on the reaction mixture.

3. Data Analysis:

  • Identify the signals corresponding to the two diastereomeric esters. The protons closest to the newly formed ester linkage are likely to show the largest chemical shift differences.

  • Determine the enantiomeric excess by integrating the distinct signals for each diastereomer.

Summary of Analytical Methods

MethodPrincipleKey AdvantagesKey Considerations
Chiral GC Differential partitioning with a chiral stationary phase.High resolution, high sensitivity, fast analysis times.Analyte must be volatile and thermally stable.
Chiral HPLC Differential interaction with a chiral stationary phase.Broad applicability, versatile method development.Can be more time-consuming for method development.
NMR with CSA Formation of transient diastereomeric complexes.Non-destructive, provides direct analysis of the sample.Requires a suitable CSA, may have small chemical shift differences.
NMR with CDA Covalent formation of diastereomers.Can provide absolute configuration information.Requires a chemical reaction, which may not be quantitative.

Conclusion

The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This application note has provided a detailed overview and practical protocols for three powerful analytical techniques: chiral GC, chiral HPLC, and chiral NMR spectroscopy. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the available instrumentation, the desired level of sensitivity, and whether the determination of absolute configuration is necessary. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and scientists can confidently and accurately assess the enantiomeric purity of this important chiral building block.

References

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(2), 1-63.
  • Anslyn, E. V., & Metola, P. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Accounts of Chemical Research, 49(5), 856-867.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns. Sigma-Aldrich.
  • Armstrong, D. W., & Li, W. (1990). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 8(12).
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Pirkle, W. H. (n.d.). Pirkle's alcohol. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • How I Used Mosher Esters in my PhD. (2023, April 11). [Video]. YouTube. [Link]

  • Parker, D. (2009). NMR Chiral solvating agents. Chemical Reviews, 91(7), 1441-1457.
  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign.
  • Schurig, V. (2022).
  • SIELC Technologies. (n.d.). Separation of Cyclopentanone, 2-butylidene- on Newcrom R1 HPLC column. [Link]

  • De Riccardis, F., & Izzo, I. (2020). (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's alcohol...
  • Phenomenex. (n.d.).
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Markunas, B. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?
  • Wenzel, T. J., & Wilcox, J. D. (2016).
  • Wainer, I. W. (2017). Chiral Separations by High-Performance Liquid Chromatography.

Sources

Troubleshooting & Optimization

Part 1: Strategic Planning - Choosing Your Purification Method

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Purification. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying rationale to empower you in your work with chiral tetrahydropyran-4-ones. These heterocycles are critical building blocks in modern drug discovery, and achieving high enantiomeric purity is paramount. This center is structured to help you select the right purification strategy and troubleshoot common issues you may encounter in the lab.

Before beginning any purification, it's crucial to select the most appropriate technique for your specific needs. The choice primarily depends on the scale of your separation, available resources, and the properties of your compound.

Frequently Asked Questions: Method Selection

Q1: What are the main strategies for purifying chiral tetrahydropyran-4-ones?

The two primary methods for resolving racemic tetrahydropyran-4-ones are preparative chiral chromatography (High-Performance Liquid Chromatography - HPLC, and Supercritical Fluid Chromatography - SFC) and diastereomeric resolution via crystallization.

  • Chiral Chromatography directly separates enantiomers by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.[1] This is a powerful and widely used analytical and preparative technique.[2]

  • Diastereomeric Resolution is a classical chemical method. It involves reacting the racemic ketone with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[3] Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques like fractional crystallization. Afterward, the chiral resolving agent is cleaved to yield the purified enantiomer.[4]

Q2: How do I decide between chiral chromatography and diastereomeric resolution?

This is a critical decision based on a trade-off between speed, scale, and development effort.

FeaturePreparative Chiral Chromatography (HPLC/SFC)Diastereomeric Resolution
Scale Ideal for mg to low-gram scale.More cost-effective for multi-gram to kg scale.
Speed Method development can be rapid. High throughput.Can be time-consuming and labor-intensive.
Development Largely an empirical screening process for columns and mobile phases.[2]Requires identifying a suitable chiral resolving agent and crystallization solvent.
Compound Loss Generally high recovery.Potential for significant material loss in mother liquor; theoretical max yield is 50% per enantiomer.
Generality Broadly applicable to a wide range of compounds.Compound-specific; requires a suitable functional group for derivatization.
"Green" Aspect HPLC uses significant organic solvent. SFC is much greener, using CO2.[5]Can require large volumes of solvent for crystallization.

To aid in this decision, the following workflow can be used:

G start Start: Racemic Tetrahydropyran-4-one scale_q What is the required scale? start->scale_q chrom_method Pursue Preparative Chiral Chromatography (SFC or HPLC) scale_q->chrom_method < 5-10 g resolution_method Consider Diastereomeric Resolution scale_q->resolution_method > 10 g small_scale < 5-10 grams large_scale > 10 grams agent_q Is a suitable chiral resolving agent known or readily available? resolution_method->agent_q agent_q->resolution_method Yes Proceed screen_agent Screen for resolving agents and crystallization conditions. agent_q->screen_agent No yes_agent Yes no_agent No screen_agent->chrom_method If unsuccessful screen_agent->resolution_method If successful

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Preparative Chiral Chromatography (SFC/HPLC)

Direct separation using chiral chromatography is often the fastest path to obtaining pure enantiomers, especially at the discovery and process development stages. However, it comes with its own set of challenges.

Frequently Asked Questions: Chromatography Issues

Q1: I'm not seeing any separation of my enantiomers (Resolution = 0). What's the first thing I should do?

This is the most common issue and points to a fundamental mismatch between your analyte and the chiral stationary phase (CSP)/mobile phase system.

  • Underlying Cause: Chiral recognition relies on a minimum of three points of interaction between the analyte and the CSP. If the combination of column and mobile phase doesn't facilitate these interactions, you won't get separation.

  • Troubleshooting Steps:

    • Confirm System Suitability: Ensure your system is working correctly by injecting a known chiral standard for that specific column.

    • Change the Column: Column selection is largely empirical.[2] If you see no separation on one CSP, the most effective step is to try a completely different type. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a powerful first choice for screening.[6][7]

    • Modify the Mobile Phase:

      • Change the Alcohol Modifier: In both SFC and normal-phase HPLC, the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) plays a huge role. If you're using methanol, try ethanol or isopropanol. They have different hydrogen bonding capabilities and can significantly alter selectivity.

      • Add an Additive: For neutral compounds like tetrahydropyran-4-ones, additives are less common but can sometimes help. For acidic or basic compounds, small amounts (0.1%) of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) are often essential to ensure good peak shape and can unlock separation.

    • Lower the Temperature: Reducing the column temperature can sometimes enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, improving resolution. The workable temperature range for polysaccharide columns is typically 5 to 40 °C.[8]

Q2: I have some separation, but the resolution is poor (peaks are overlapping). How can I improve it?

This is a great starting point! Now it's an optimization problem.

  • Underlying Cause: The selectivity (α) is sufficient to differentiate the enantiomers, but the efficiency (N) or retention factor (k) is not high enough to pull the peaks apart.

  • Troubleshooting Steps:

    • Reduce Alcohol Content: Decrease the percentage of the alcohol co-solvent in your mobile phase. This will increase retention times and often improves both selectivity and resolution, giving the enantiomers more time to interact with the CSP.

    • Switch Alcohol Modifier: As above, switching from methanol to ethanol or isopropanol can dramatically improve selectivity.

    • Lower the Flow Rate: Reducing the flow rate increases the efficiency of the separation, leading to sharper peaks and better resolution. This is a trade-off with analysis time.

    • Couple Columns: If you have two identical chiral columns, connecting them in series doubles the column length (L), which can significantly increase resolution.

Q3: My peaks are tailing badly. What is causing this?

Poor peak shape compromises resolution and makes accurate quantification impossible.

  • Underlying Cause: Peak tailing is often caused by secondary, undesirable interactions or mass overload. For ketones, enolization can also be a factor.

  • Troubleshooting Steps:

    • Check Sample Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are overloading the column. Reduce your injection mass.

    • Check Sample Solvent: The solvent you dissolve your sample in is critical. It should be as weak or weaker than the mobile phase. Dissolving your sample in a strong solvent (like pure methanol when the mobile phase is 10% methanol) will cause severe peak distortion.[9]

    • Consider On-Column Stability: The silica surface of the CSP can be slightly acidic or basic. This can sometimes catalyze the enolization of the ketone, leading to tailing. Adding a very small amount of a neutral or weakly basic additive might help, but this requires careful screening.

Q4: I developed a great method on my analytical column, but it's not working on my new preparative column of the same phase. Why?

This is a frustrating but common problem, often related to the history and conditioning of the columns.

  • Underlying Cause: Chiral columns can exhibit a "memory effect."[10] Additives from previous mobile phases can adsorb to the stationary phase and play a crucial role in the separation. A brand-new column will not have this history.[11]

  • Troubleshooting Steps:

    • Condition the New Column: Before use, flush the new preparative column with the mobile phase (including any additives) for an extended period (several hours). This helps equilibrate the stationary phase.

    • Verify Batch Consistency: While rare, there can be slight variations between different manufacturing batches of a CSP.

    • Always Develop on a New Column: To avoid this issue in validated methods, it is best practice to perform initial method development on a new, dedicated column whose history is known and documented.[10]

Part 3: Troubleshooting Diastereomeric Resolution

This classical technique is powerful for large-scale work but requires careful optimization of both the chemistry and the crystallization process.

Frequently Asked Questions: Resolution & Crystallization

Q1: I've formed diastereomers, but I can't get anything to crystallize. What should I do?

Crystallization is often more art than science and requires patience.

  • Underlying Cause: The diastereomers may be too soluble in your chosen solvent, or they may have formed an oil or amorphous solid.

  • Troubleshooting Steps:

    • Solvent Screening: This is the most critical variable. Screen a wide range of solvents with different polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile, and mixtures thereof). The goal is to find a solvent system where one diastereomer is sparingly soluble, especially upon cooling.

    • Increase Concentration: Carefully evaporate the solvent to create a supersaturated solution, which is necessary to induce crystallization.

    • Induce Crystallization:

      • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.

      • Seed: If you have a tiny amount of crystalline material (perhaps from a previous attempt), add a single seed crystal to the supersaturated solution.

      • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

Q2: I got crystals, but a chiral HPLC analysis shows a low diastereomeric excess (d.e.). How can I improve the purity?

This means that your crystals are not a single diastereomer but a mixture.

  • Underlying Cause: The solubility difference between the two diastereomers in your chosen solvent system is not large enough.

  • Troubleshooting Steps:

    • Recrystallization: This is the key to purification. Dissolve your crystals in the minimum amount of hot solvent and allow them to cool slowly. Each recrystallization step should enrich the less soluble diastereomer, increasing the d.e.[12]

    • Change the Solvent System: A different solvent may provide a larger solubility difference between the diastereomers, leading to higher d.e. in the first crop of crystals.

    • Monitor Progress: After each recrystallization, take a small sample, cleave the chiral auxiliary, and measure the enantiomeric excess (e.e.) by chiral HPLC to determine if the purity is improving. Continue recrystallizing until the e.e. no longer increases.[12]

Q3: I have a pure diastereomer, but I'm losing my enantiopurity when I cleave the chiral auxiliary. What's happening?

This indicates that your chiral tetrahydropyran-4-one is racemizing under the cleavage conditions.

  • Underlying Cause: The chiral center in tetrahydropyran-4-ones is often adjacent to the carbonyl group (the α-carbon). This proton can be acidic. Harsh acidic or basic conditions used for cleavage can promote enolization, which scrambles the stereocenter and leads to racemization.

  • Troubleshooting Steps:

    • Use Milder Conditions:

      • If you are hydrolyzing a ketal, try using milder acids (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid) instead of strong mineral acids (HCl, H2SO4).

      • If cleaving an amide or ester linkage, avoid strong heating or harsh pH.

    • Lower the Temperature: Perform the cleavage reaction at 0 °C or even lower temperatures to slow down the rate of enolization and racemization.

    • Buffer the Reaction: If possible, use a buffered system to maintain a neutral or near-neutral pH throughout the cleavage reaction.

Appendix: Experimental Protocols

Protocol 1: Generic Chiral SFC Method Screening

This protocol provides a starting point for identifying a suitable chiral SFC method.

  • Column Selection: Prepare a set of 3-4 different polysaccharide-based chiral columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), etc.).

  • Sample Preparation: Dissolve the racemic tetrahydropyran-4-one at ~1 mg/mL in a 50:50 mixture of hexane and isopropanol or pure ethanol.

  • Initial Screening Conditions:

    • Mobile Phase: Supercritical CO₂ and an alcohol co-solvent (modifier).

    • Gradient: Start with a fast screening gradient (e.g., 5% to 40% modifier over 5 minutes).

    • Modifiers: Screen Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) separately.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 35 °C.

  • Execution:

    • Inject the sample onto the first column using the MeOH gradient.

    • Repeat the injection using the EtOH and IPA gradients.

    • Switch to the next column and repeat the screening process.

  • Analysis: Review the chromatograms. Look for any sign of peak splitting or separation. The best "hit" is the column/modifier combination that gives the largest separation. This condition can then be optimized by running isocratic methods with varying percentages of the modifier to maximize resolution as described in the troubleshooting section.

Protocol 2: Diastereomeric Resolution via Ketal Formation

This protocol describes a general procedure for resolution using a chiral diol.

  • Diastereomer Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine the racemic tetrahydropyran-4-one (1.0 eq), an enantiomerically pure chiral diol (e.g., (2R,3R)-2,3-butanediol or hydrobenzoin, 1.1 eq), and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.05 eq).[4]

    • Add a solvent that forms an azeotrope with water, such as toluene.

    • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

    • Monitor the reaction by TLC or GC/MS until the starting ketone is consumed.

    • Upon completion, cool the reaction, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst, dry the organic layer, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric ketals.

  • Fractional Crystallization:

    • Perform a systematic solvent screen to find a suitable crystallization solvent for the diastereomer mixture.

    • Dissolve the crude diastereomers in a minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature, then to 4 °C.

    • Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.

    • Analyze a small sample of the crystals and the mother liquor (the remaining solution) to determine the diastereomeric ratio (e.g., by ¹H NMR or achiral GC/LC).

    • If the diastereomeric excess (d.e.) is not sufficient, perform one or more recrystallizations.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified diastereomer in a suitable solvent (e.g., acetone, THF) containing a small amount of water.

    • Add a catalytic amount of a mild acid (e.g., PPTS).

    • Stir the reaction at room temperature or 0 °C, monitoring by TLC/GC for the disappearance of the ketal and the appearance of the desired ketone.

    • Once complete, neutralize the acid, extract the product, dry the organic layer, and concentrate.

    • Purify the resulting enantiomerically enriched ketone by standard column chromatography to remove the chiral diol.

  • Final Analysis: Determine the final enantiomeric excess (e.e.) of the purified tetrahydropyran-4-one using an analytical chiral HPLC or SFC method.

References

  • SIELC. (n.d.). Separation of Tetrahydro-4H-pyran-4-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Patel, K. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Francotte, E. R. (2021). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 39(3), 136-141.
  • Ilardi, E. A., & St-Gelais, M. (2021). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved from [Link]

  • RSC Publishing. (n.d.). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Wernisch, S., & Lindner, W. (2019). SFC for chiral separations in bioanalysis. Bioanalysis, 11(1), 69-87.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

Sources

Technical Support Center: Stereocontrol in Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming racemization in tetrahydropyran (THP) synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective THP synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the common methods for synthesizing tetrahydropyrans?

    • What is racemization and why is it a problem in THP synthesis?

    • What is the primary mechanism of racemization in Prins cyclization-mediated THP synthesis?

  • Troubleshooting Guides

    • Problem: My Prins cyclization reaction is showing significant loss of enantiomeric excess (% ee). What are the likely causes and how can I fix it?

    • Problem: I am observing undesired side products in my THP synthesis. How can I improve the selectivity of my reaction?

    • Problem: I need to synthesize a polysubstituted tetrahydropyran with high diastereoselectivity. What strategies should I consider?

  • Experimental Protocols

    • Protocol 1: Stereoselective Prins Cyclization Using a Milder Lewis Acid

    • Protocol 2: Asymmetric Organocatalytic Synthesis of a THP Derivative

  • References

Frequently Asked Questions (FAQs)

What are the common methods for synthesizing tetrahydropyrans?

The synthesis of the tetrahydropyran ring, a common structural motif in many natural products and pharmaceuticals, can be achieved through various synthetic strategies.[1] Some of the most prevalent methods include:

  • Prins Cyclization: An acid-promoted reaction involving the cyclization of a homoallylic alcohol with an aldehyde.[2] This is a widely used and powerful method for constructing di- and trisubstituted THPs.[2]

  • Hetero-Diels-Alder Reactions: A cycloaddition reaction between a diene and a dienophile containing a heteroatom, in this case, oxygen.

  • Intramolecular Epoxide Ring Opening (IERO): The cyclization of epoxy-alcohols, often promoted by acid or base, to form the THP ring.[1]

  • Ring-Closing Metathesis (RCM): A metal-catalyzed reaction that forms a cyclic olefin from a diene precursor, which can then be reduced to the saturated THP ring.

  • Organocatalytic Methods: The use of small organic molecules as catalysts to promote the asymmetric synthesis of THPs, which has seen significant growth in recent years.[3]

  • Michael Additions: Intramolecular oxa-Michael reactions are a popular choice for the synthesis of substituted THPs.[4]

What is racemization and why is it a problem in THP synthesis?

Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of drug development and the synthesis of complex molecules, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical, as different enantiomers of a molecule can have vastly different biological activities. The synthesis of a specific stereoisomer of a THP-containing natural product or drug candidate is often a primary goal. Racemization undermines this goal by producing a mixture of stereoisomers, which can be difficult and costly to separate and may lead to a final product with reduced efficacy or undesired side effects.

What is the primary mechanism of racemization in Prins cyclization-mediated THP synthesis?

The primary mechanism responsible for racemization during Prins cyclization is the 2-oxonia-Cope rearrangement .[5][6][7] This process involves a[8][8]-sigmatropic rearrangement of an oxocarbenium ion intermediate.[5]

Here's a step-by-step breakdown of the racemization pathway:

  • The homoallylic alcohol reacts with an aldehyde in the presence of a Lewis acid to form an oxocarbenium ion.

  • This oxocarbenium ion can undergo a 2-oxonia-Cope rearrangement to form a new, symmetric oxocarbenium ion.[5][6]

  • This rearrangement is often reversible and can lead to an equilibrium between different oxocarbenium ion intermediates.

  • The symmetric intermediate can then be trapped by a nucleophile (like water) to regenerate the starting alcohol, but now as a racemic mixture.[6]

  • This racemized alcohol can then re-enter the Prins cyclization pathway, leading to a racemic or partially racemized tetrahydropyran product.[5]

The propensity for this racemization pathway to occur is influenced by several factors, including the choice of Lewis acid, reaction temperature, and the solvent system employed.[7]

Racemization_Mechanism cluster_0 Prins Cyclization Pathway cluster_1 Racemization Pathway Enantioenriched_Alcohol (R)-Homoallylic Alcohol Oxocarbenium_Ion_1 Oxocarbenium Ion (Chiral) Enantioenriched_Alcohol->Oxocarbenium_Ion_1 + Aldehyde, Lewis Acid THP_Product Tetrahydropyran (Desired Enantiomer) Oxocarbenium_Ion_1->THP_Product Cyclization Oxocarbenium_Ion_2 Symmetric Oxocarbenium Ion Oxocarbenium_Ion_1->Oxocarbenium_Ion_2 2-Oxonia-Cope Rearrangement Racemic_Alcohol (R/S)-Homoallylic Alcohol Oxocarbenium_Ion_2->Racemic_Alcohol + H2O (fragmentation) Racemic_Alcohol->Oxocarbenium_Ion_1 Re-entry into cyclization

Caption: Mechanism of racemization via 2-oxonia-Cope rearrangement in Prins cyclization.

Troubleshooting Guides

Problem: My Prins cyclization reaction is showing significant loss of enantiomeric excess (% ee). What are the likely causes and how can I fix it?

A drop in enantiomeric excess during a Prins cyclization is a common issue, often pointing towards the competing 2-oxonia-Cope rearrangement pathway.[5] Here’s a breakdown of potential causes and solutions:

Potential Cause Explanation Troubleshooting Strategy
Harsh Lewis Acid Strong Lewis acids can promote the 2-oxonia-Cope rearrangement, leading to racemization. For example, BF₃·OEt₂ has been shown to cause a significant drop in % ee.[5]Switch to a milder Lewis acid. SnBr₄ has been shown to be more efficient in preserving enantiopurity by promoting a faster rate of cyclization, which outcompetes the racemization process.[5] TMSBr is another alternative that can favor the desired axial product formation.[5]
High Reaction Temperature Higher temperatures can provide the activation energy needed for the 2-oxonia-Cope rearrangement to occur more readily.Run the reaction at a lower temperature. This may require longer reaction times, but can significantly suppress the racemization pathway.
Solvent Effects The choice of solvent can influence the stability of the intermediates and the rates of the competing reaction pathways.Screen different solvents. A less polar solvent may disfavor the formation of the charged intermediates involved in the racemization pathway.
Presence of Water Water can act as a nucleophile that intercepts the symmetric oxocarbenium ion, leading to fragmentation and regeneration of the racemized starting alcohol.[6]Ensure all reagents and solvents are scrupulously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
Problem: I am observing undesired side products in my THP synthesis. How can I improve the selectivity of my reaction?

The formation of side products is a frequent challenge in organic synthesis. In the context of THP synthesis, particularly via Prins-type reactions, side reactions can arise from the reactive oxocarbenium ion intermediate.

One effective strategy to mitigate this is the Mukaiyama Aldol-Prins (MAP) cyclization . This approach introduces a nucleophile that traps the reactive oxocarbenium ion, preventing it from participating in undesired side reactions.[5] For instance, using an allylsilane as an internal nucleophile can lead to the clean formation of the desired THP.[5]

MAP_Cyclization Start Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Side_Products Undesired Side Products Oxocarbenium->Side_Products Side Reactions MAP_Pathway Mukaiyama Aldol-Prins (MAP) Pathway Oxocarbenium->MAP_Pathway Nucleophile_Trap Internal Nucleophile Traps Oxocarbenium Ion MAP_Pathway->Nucleophile_Trap THP_Product Desired Tetrahydropyran Product Nucleophile_Trap->THP_Product

Caption: Workflow for improving selectivity using MAP cyclization.

Problem: I need to synthesize a polysubstituted tetrahydropyran with high diastereoselectivity. What strategies should I consider?

Achieving high diastereoselectivity in the synthesis of polysubstituted THPs requires careful planning of the synthetic route and reaction conditions. Several powerful strategies can be employed:

  • Substrate Control: The existing stereocenters in the starting material can direct the stereochemical outcome of the cyclization. For example, in a silyl-Prins cyclization, the existing stereocenter can influence the geometry of the transition state to minimize allylic strain, leading to the preferential formation of one diastereomer.[8]

  • Evans Aldol-Prins Strategy: This method combines the highly stereoselective Evans aldol addition with a Prins cyclization.[9] This can be performed as a one-pot protocol to generate multiple new stereocenters with high diastereoselectivity.[9]

  • Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, can be used to control the stereochemical outcome of the reaction, often with high enantioselectivity and diastereoselectivity.[4] These methods are part of a growing field of asymmetric organocatalysis for the synthesis of complex molecules.[3][10]

  • Metal-Catalyzed Cyclizations: Certain metal catalysts, such as gold(I) complexes, can catalyze the cyclization of chiral monoallylic diols to form THPs with high stereoselectivity and excellent chirality transfer.[11]

Experimental Protocols

Protocol 1: Stereoselective Prins Cyclization Using a Milder Lewis Acid

This protocol is adapted from studies that demonstrate the effectiveness of SnBr₄ in minimizing racemization during Prins cyclization.[5]

Objective: To synthesize a tetrahydropyran derivative via Prins cyclization while preserving the enantiomeric excess of the starting material.

Materials:

  • Enantioenriched homoallylic alcohol

  • Aldehyde

  • Tin(IV) bromide (SnBr₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the enantioenriched homoallylic alcohol (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of SnBr₄ (1.1 eq) in anhydrous DCM.

  • Slowly add the SnBr₄ solution to the reaction mixture at -78 °C via a syringe.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Asymmetric Organocatalytic Synthesis of a THP Derivative

This protocol is a general representation of an asymmetric intramolecular oxa-Michael addition catalyzed by a chiral phosphoric acid, a method that has proven effective for the enantioselective synthesis of THPs.[4]

Objective: To synthesize an enantioenriched spirocyclic tetrahydropyran via an asymmetric intramolecular oxa-Michael reaction.

Materials:

  • Cyclization precursor (e.g., an alcohol fragment "clipped" to an aryl thioacrylate)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Anhydrous solvent (e.g., cyclohexane)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup

Procedure:

  • To a dried vial under an inert atmosphere, add the cyclization precursor (1.0 eq) and the chiral phosphoric acid catalyst (e.g., 20 mol%).

  • Add anhydrous cyclohexane as the solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the spirocyclic THP product by chiral HPLC.

References

  • Jadhav, V. H., & Singh, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1113–1181. [Link]

  • Barry, C. S., & Crosby, S. R. (2007). Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans. Organic Letters, 9(23), 4799–4801. [Link]

  • Jadhav, V. H., & Singh, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ProQuest. [Link]

  • Dalal Institute. (n.d.). Racemization of Tris Chelate Complexes. Dalal Institute. [Link]

  • Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. University of Illinois Springfield. [Link]

  • Mandal, T., & Ghosh, S. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1735–1753. [Link]

  • Spencer, J., & Taylor, R. J. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(44), 9635–9649. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • López, E., et al. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry, 13(5), e202400096. [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2005). Racemization in Prins Cyclization Reactions. Journal of the American Chemical Society, 127(47), 16372–16373. [Link]

  • Herraiz, A. G., et al. (2018). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. The Journal of Organic Chemistry, 83(15), 8239–8250. [Link]

  • Wang, Y., et al. (2016). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters, 18(15), 3842–3845. [Link]

  • Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2005). Racemization in Prins cyclization reactions. Journal of the American Chemical Society, 127(47), 16372–16373. [Link]

  • Smith, A. D., et al. (2019). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of St Andrews. [Link]

  • Das, A., & Paul, S. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. [Link]

  • Companyó, X., et al. (2010). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Chemistry – A European Journal, 16(29), 8641–8645. [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2005). Racemization in Prins cyclization reactions. Semantic Scholar. [Link]

  • Wang, L., et al. (2022). Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis. CCS Chemistry. [Link]

  • Wang, C., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development, 26(10), 2841–2846. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Buffa, F., et al. (2008). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 6(16), 2845–2864. [Link]

Sources

Technical Support Center: Synthesis of (R)-2-Methyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-Methyltetrahydropyran-4-one is a valuable chiral building block in the synthesis of numerous pharmaceutical agents and natural products. Its stereospecific synthesis is critical, yet researchers frequently encounter challenges that can lead to diminished yields and compromised enantiopurity. The most robust and widely adopted method for its synthesis is the catalytic asymmetric hydrogenation of the prochiral precursor, 2-methyl-2,3-dihydro-4H-pyran-4-one.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common obstacles and optimize your synthetic route. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Asymmetric Hydrogenation

This section addresses specific problems encountered during the catalytic asymmetric hydrogenation of 2-methyl-2,3-dihydro-4H-pyran-4-one.

Question 1: My reaction shows low conversion or has completely stalled. What are the primary causes and how can I resolve this?

Low or no conversion is one of the most common issues in catalytic hydrogenation and typically points to a problem with the catalyst's activity, the purity of the reaction components, or the reaction conditions.

Causality & Resolution Workflow:

The primary suspects for a stalled reaction are (1) Catalyst Inactivity, (2) Substrate/Solvent Impurities, or (3) Suboptimal Reaction Parameters. A systematic approach is crucial for diagnosis.

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troubleshooting_workflow start Reaction Stalled/ Low Conversion cat_check Step 1: Verify Catalyst Integrity start->cat_check sub_check Step 2: Assess Substrate & Solvent Purity cat_check->sub_check Catalyst OK cat_sol Action: - Use fresh catalyst - Handle under inert gas - Check loading cat_check->cat_sol cond_check Step 3: Re-evaluate Reaction Conditions sub_check->cond_check Reagents Pure sub_sol Action: - Re-purify substrate - Use anhydrous, degassed solvent sub_check->sub_sol success Successful Hydrogenation cond_check->success Conditions Optimized cond_sol Action: - Increase H₂ pressure - Adjust temperature - Screen solvents cond_check->cond_sol cat_sol->cat_check Re-run sub_sol->sub_check Re-run cond_sol->cond_check Re-run

Caption: Troubleshooting workflow for low conversion.

1. Catalyst Activity:

  • Problem: Ruthenium- and Rhodium-based chiral phosphine catalysts (e.g., Ru-BINAP) are exceptionally sensitive to oxidation and poisoning. Improper storage or handling can render the catalyst inactive before the reaction even begins.

  • Expert Insight: Catalyst poisons are substances that bind strongly to the metal center, blocking the sites required for hydrogen activation and substrate coordination. Common poisons include sulfur (from reagents like thiols or DMSO), nitrogen compounds, and residual reagents from previous synthetic steps.[1]

  • Solutions:

    • Use a Fresh Catalyst: If there is any doubt about the age or storage conditions of your catalyst, use a fresh batch.[1]

    • Inert Handling: Always handle the catalyst under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.[1]

    • Increase Loading: As a diagnostic tool, a modest increase in catalyst loading (e.g., from S/C 1000:1 to 200:1) can sometimes overcome the effect of minor impurities. However, this is not a permanent solution.

2. Substrate and Solvent Purity:

  • Problem: The starting material, 2-methyl-2,3-dihydro-4H-pyran-4-one, can be unstable and prone to polymerization or degradation. Solvents may contain dissolved oxygen or trace water, which deactivates the catalyst.

  • Expert Insight: The hydrogenation reaction is a delicate balance. Even parts-per-million (ppm) levels of water or oxygen can significantly impact the catalyst's turnover number.

  • Solutions:

    • Substrate Purification: Verify the purity of the dihydropyranone precursor by ¹H NMR and GC-MS immediately before use. If necessary, re-purify by vacuum distillation. A practical, multi-gram synthesis from α-ketoglutaric acid has been reported to yield high-purity material suitable for subsequent steps.[2]

    • Solvent Preparation: Use anhydrous, degassed solvents. Alcoholic solvents like methanol (MeOH) or ethanol (EtOH) are often preferred as they can accelerate the reaction rate.[3] Ensure they are properly dried and purged with an inert gas (Argon or Nitrogen) before use.

3. Reaction Conditions:

  • Problem: The energy barrier for hydrogenation may not be overcome if the hydrogen pressure or temperature is too low.

  • Expert Insight: Hydrogen pressure is a direct driver of the reaction rate. While some reactions can proceed at atmospheric pressure, many require elevated pressures (4-50 atm) to achieve reasonable rates.[4]

  • Solutions:

    • Hydrogen Pressure: Ensure your system is leak-free. Systematically increase the hydrogen pressure (e.g., in increments of 10 atm). Note that excessively high pressure can sometimes reduce enantioselectivity.[5]

    • Temperature: Gently increase the temperature (e.g., from 25 °C to 40 °C). Be aware that higher temperatures can negatively impact enantioselectivity.[6]

Question 2: The reaction is complete, but the enantiomeric excess (e.e.) is poor (<90%). How can I improve stereoselectivity?

Poor enantioselectivity indicates that the chiral environment created by the catalyst is not effectively discriminating between the two faces of the prochiral enone. This is influenced by the catalyst structure, solvent, and temperature.

1. Ligand and Catalyst Choice:

  • Expert Insight: The choice of the chiral ligand is the single most important factor for achieving high enantioselectivity. The "bite angle" and electronic properties of the diphosphine ligand (like (R)-BINAP) create a rigid chiral pocket around the metal center. This steric environment forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.[4]

  • Solutions:

    • Screen Ligands: While (R)-BINAP is a common starting point, other ligands may offer superior performance for this specific substrate. Consider screening other axially chiral biaryl phosphines like SEGPHOS or its derivatives.[7]

    • Catalyst Precursor: The counter-ion on the metal precursor can influence activity and selectivity. For instance, Ru(II) complexes with chloride ligands are often more active for ketone reductions than those with carboxylate ligands.[8]

2. Solvent Effects:

  • Problem: The solvent can interact with the catalyst and substrate, altering the transition state geometry and thereby affecting enantioselectivity.

  • Expert Insight: Alcoholic solvents are known to participate in the catalytic cycle, potentially accelerating the reaction.[3] However, coordinating solvents like THF can sometimes compete for binding sites on the metal, which may impact selectivity. Non-coordinating, non-polar solvents like toluene or dichloromethane may provide a different chiral environment.

  • Solutions:

    • Solvent Screening: Conduct a systematic screen of anhydrous, degassed solvents. Compare an alcohol (MeOH), an ether (THF or 2-MeTHF), and an aromatic hydrocarbon (Toluene).

    • Acidic Additives: For Ru-BINAP systems, the addition of a trace amount of strong acid can significantly enhance both the rate and, in some cases, the enantioselectivity by promoting the activation of the substrate.[3]

3. Temperature:

  • Problem: Asymmetric hydrogenations are often highly sensitive to temperature.

  • Expert Insight: Lowering the reaction temperature generally increases enantioselectivity. This is because the energy difference between the two diastereomeric transition states (one leading to the R-product, the other to the S-product) becomes more significant relative to the available thermal energy (kT). This favors the pathway with the lower activation energy, resulting in higher e.e.[5][6]

  • Solution:

    • Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. Monitor the trade-off between reaction time and enantiomeric excess.

ParameterCondition A (Baseline)Condition B (Optimized for e.e.)Expected Outcome
Catalyst [RuCl₂((R)-BINAP)]₂[RuCl₂((R)-BINAP)]₂-
Solvent THFMethanolIncreased rate, potentially altered e.e.[3]
Temperature 50 °C25 °CSlower rate, likely higher e.e.[6]
H₂ Pressure 20 atm45 atmIncreased rate, monitor e.e.[5]
Additive None0.1 mol% HBrIncreased rate[3]
Question 3: I am having difficulty purifying the final product and observe persistent impurities. What are these impurities and what is the best purification strategy?

The product, this compound, is a relatively volatile and polar ketone, which can make purification challenging. Common impurities include residual starting material, over-reduction products, and solvent.

1. Identifying Impurities:

  • Unreacted Starting Material: Incomplete conversion will leave 2-methyl-2,3-dihydro-4H-pyran-4-one.

  • Over-reduction Product: The ketone functionality can be further reduced to the corresponding alcohol, 2-methyltetrahydropyran-4-ol. This is more likely with highly active catalysts or harsh conditions.

  • Solvent Residue: High-boiling point solvents can be difficult to remove completely.

2. Purification Protocols:

  • Expert Insight: A multi-step approach is often necessary. First, remove the metal catalyst, then perform an extraction, and finally, use chromatography or distillation for final purification.

  • Solutions:

    • Catalyst Removal: After the reaction, pass the crude mixture through a short plug of silica gel or celite to remove the solid catalyst.

    • Aqueous Workup: Perform a standard aqueous workup to remove water-soluble byproducts and additives.

    • Chromatography: Flash column chromatography on silica gel is the most common method. Use a gradient elution system (e.g., starting with 5% Ethyl Acetate in Hexanes and gradually increasing polarity) to separate the product from less polar starting material and more polar alcohol byproducts.

    • Distillation: For larger scales, vacuum distillation can be effective, but care must be taken as the product can be sensitive to heat.[2][9]

    • Chiral Chromatography: To confirm enantiomeric excess, chiral HPLC or Supercritical Fluid Chromatography (SFC) is required. SFC is often faster and uses less solvent, making it an attractive alternative for both analytical and preparative separations.[10][11]

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare the Ru-BINAP catalyst? A: While pre-formed catalysts like [RuCl₂((R)-BINAP)]₂(NEt₃) are commercially available, in situ preparation is often more reliable and cost-effective. A common procedure involves reacting [RuCl₂(benzene)]₂ or a similar precursor with (R)-BINAP in a suitable solvent like DMF or ethanol under heating.[4] This ensures the catalyst is fresh and highly active.

Q: Can I use a different hydrogen source, like transfer hydrogenation? A: Yes, asymmetric transfer hydrogenation (ATH) using a hydrogen donor like isopropanol or formic acid is a viable alternative. These reactions often use different bifunctional catalysts (e.g., Ru-diamine complexes) and can be performed without high-pressure equipment. However, optimization of the catalyst, base, and hydrogen donor is required.

Q: My precursor, 2-methyl-2,3-dihydro-4H-pyran-4-one, appears to be degrading upon storage. How can I prevent this? A: This enone is susceptible to polymerization and degradation, especially in the presence of acid or base traces, or upon exposure to light and air. It is best synthesized and used within a short timeframe. If storage is necessary, keep it in a freezer (-20 °C) under an inert atmosphere (argon) in a sealed, amber vial. Re-analyze for purity before use.

Optimized Experimental Protocols

Protocol 1: In Situ Preparation of Ru-BINAP Catalyst
  • To a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (R)-BINAP (2.1 equivalents).

  • Add anhydrous, degassed dimethylformamide (DMF).

  • Heat the mixture to 100 °C with stirring for 1-2 hours until a clear, homogeneous solution is formed.

  • Cool the solution to room temperature. This catalyst solution can be used directly in the hydrogenation step.

Protocol 2: Asymmetric Hydrogenation of 2-methyl-2,3-dihydro-4H-pyran-4-one
  • In a separate, dry, and argon-flushed reaction vessel (or autoclave liner), dissolve the substrate, 2-methyl-2,3-dihydro-4H-pyran-4-one (1000 equivalents), in anhydrous, degassed methanol.

  • Using a cannula or gas-tight syringe, transfer the freshly prepared Ru-BINAP catalyst solution (1 equivalent of Ru) to the substrate solution.

  • Seal the autoclave. Purge the system 3-5 times with hydrogen gas.

  • Pressurize the vessel to the desired pressure (e.g., 45 atm) with hydrogen.

  • Stir the reaction at the desired temperature (e.g., 25 °C).

  • Monitor the reaction progress by taking aliquots (carefully depressurizing and re-purging the vessel each time) and analyzing by GC or TLC.

  • Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with argon.

  • Proceed with catalyst removal and product purification as described in the troubleshooting guide.

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synthesis_flow sub_prep Precursor Synthesis & Purification (2-methyl-dihydropyranone) hydrogenation Asymmetric Hydrogenation - Anhydrous MeOH - H₂ Pressure (45 atm) - 25°C sub_prep->hydrogenation cat_prep In Situ Catalyst Preparation ([Ru]-BINAP) cat_prep->hydrogenation workup Workup & Catalyst Removal (Silica Plug) hydrogenation->workup purification Final Purification (Column Chromatography or Vacuum Distillation) workup->purification analysis Analysis - NMR, GC-MS (Purity) - Chiral HPLC/SFC (e.e.) purification->analysis final_product (R)-2-Methyl- tetrahydropyran-4-one analysis->final_product

Caption: Optimized workflow for this compound synthesis.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting low conversion rates in the hydrogenation of 2-Methyl-1-tetralone.
  • Bode Research Group. (2015).
  • Ma, L., et al. (2024). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Singh, P., & Kaur, M. (2018). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones.
  • Google Patents. (2014). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Myers, A. G. Research Group. (n.d.).
  • Imamoto, T., et al. (2011). Asymmetric Hydrogenation of Heteroaromatic Ketones and Cyclic and Acyclic Enones Mediated by Cu(I)Chiral Diphosphine Catalysts.
  • Chiral Technologies. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • Wang, C., et al. (2023).
  • Du, H. (2017).
  • Wang, D., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society.
  • BUCHI Corporation. (2023, August 24).
  • University of Wisconsin-La Crosse. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.
  • List, B., et al. (2008).
  • Farkas, G., et al. (2024). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst.
  • Google Patents. (2008). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Neopharm Labs. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Al-Warhi, T., et al. (2022).
  • Yilmaz, I., et al. (2022). Synthesis of 2-Methyl-pyran-4-ones through Reaction of Acetylketene with Terminal Acetylenes in Presence of Gold (I).
  • Fan, Q.-H., et al. (2004). Enantioselective Hydrogenation of Quinolines Catalyzed by Ir(BINAP)
  • Zhang, X., et al. (2020). The effect of different solvents for the asymmetric hydrogenation of acetophenone.
  • Li, H., et al. (2023). Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas.
  • Gill, M., & MacLeod, J. K. (2009).
  • Grygorenko, O. O., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one.

Sources

Technical Support Center: Catalyst Removal in (R)-2-Methyltetrahydropyran-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals involved in the synthesis of (R)-2-Methyltetrahydropyran-4-one. The focus is to provide in-depth, field-proven insights and troubleshooting for the critical step of catalyst removal, ensuring the final product's purity and integrity.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in synthesizing this compound that necessitate removal?

The synthesis of this compound can employ various catalytic methods. Palladium-based catalysts, such as Palladium on Carbon (Pd/C), are frequently used for hydrogenation steps.[1] Additionally, Gold(I), Rhodium, and Ruthenium complexes can be utilized in different synthetic routes to achieve the desired stereochemistry and yield.[2] Organocatalysts, like camphor-sulphonic acid, are also employed in certain asymmetric synthesis strategies.[3]

Q2: Why is the complete removal of catalyst residues essential for my final product?

Trace metal residues from catalysts can significantly impact downstream processes and the final Active Pharmaceutical Ingredient (API). These impurities can interfere with subsequent reactions, affect the stability of the API, and pose toxicological risks. Regulatory bodies like the FDA and EMA enforce strict limits on residual metal content in pharmaceutical products.[4][5]

Q3: What are the main difficulties in removing these catalysts from the reaction mixture?

Challenges in catalyst removal depend on the catalyst's nature. For heterogeneous catalysts like Pd/C, fine particles can be difficult to filter effectively.[6] Homogeneous catalysts, which are dissolved in the reaction mixture, require more sophisticated purification methods such as chromatography, solvent extraction, or the use of scavengers.[7][8] The choice of method must also consider the stability of the this compound product to avoid degradation.

Troubleshooting Guide: Catalyst Removal Workflows

This section offers a detailed, question-and-answer formatted guide to address specific problems encountered during the purification of this compound.

Issue 1: Fine black particles of Palladium on Carbon (Pd/C) are visible in my filtrate.

Root Cause Analysis:

This common issue arises from the small particle size of Pd/C, which can pass through standard filter paper. Effective removal relies on the proper selection and use of a filter aid to create a barrier that traps these fine particles.

Step-by-Step Resolution Protocol:

  • Select an Appropriate Filter Aid:

    • Celite® (Diatomaceous Earth): This is a widely used filter aid that forms a porous cake, effectively trapping fine catalyst particles.

    • Activated Carbon: While it can also be used, be aware of potential product adsorption, which could lower the yield. Pre-saturation of the carbon with a solvent may be necessary.[9]

  • Filtration Workflow:

    • Prepare a 1-2 cm thick pad of the filter aid (e.g., Celite®) over the filter paper in a Buchner funnel.

    • Wet the pad with the reaction solvent to ensure it is well-settled and to prevent disruption during filtration.

    • Carefully decant the reaction mixture onto the filter pad.

    • Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

Experimental Workflow for Heterogeneous Catalyst Filtration

G cluster_setup Filtration Setup cluster_process Filtration Process prep_funnel Prepare Buchner Funnel add_filter_paper Add Filter Paper prep_funnel->add_filter_paper add_celite Add 1-2 cm Celite® Pad add_filter_paper->add_celite wet_pad Wet Pad with Solvent add_celite->wet_pad decant_mixture Decant Reaction Mixture wet_pad->decant_mixture Ready for use wash_cake Wash Cake with Solvent decant_mixture->wash_cake collect_filtrate Collect Purified Filtrate wash_cake->collect_filtrate start Homogeneous Catalyst Contamination check_solubility Is product soluble in an immiscible solvent? start->check_solubility extraction Solvent Extraction check_solubility->extraction Yes scavenging Adsorbent Scavenging check_solubility->scavenging No check_purity Is purity sufficient? extraction->check_purity scavenging->check_purity chromatography Column Chromatography end_success Product Purified chromatography->end_success check_purity->chromatography No check_purity->end_success Yes end_fail Further Purification Required

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Tetrahydropyranones: A Comparative Analysis of (R)-2-Methyltetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and complex molecule synthesis, the tetrahydropyran (THP) moiety stands out as a privileged scaffold.[1][2] Its conformational rigidity, favorable metabolic profile, and ability to act as a hydrogen bond acceptor make it a desirable replacement for cyclohexyl groups and acyclic ethers.[2] The introduction of chirality into this scaffold unlocks access to a vast chemical space, crucial for stereospecific interactions with biological targets. Among the arsenal of chiral building blocks, (R)-2-Methyltetrahydropyran-4-one has emerged as a versatile and powerful synthon.

This guide provides a comparative analysis of this compound against other relevant chiral lactones and cyclic ketones. We will delve into the causality behind its synthetic utility, supported by experimental data, and provide detailed protocols for its application, offering researchers and drug development professionals a comprehensive understanding of its strategic advantages.

The Strategic Advantage of the 2-Methyl-4-oxo-THP Scaffold

This compound, a chiral cyclic ketone, offers a unique combination of structural features that synthetic chemists can exploit for precise stereochemical control. The primary advantage lies in the influence of the C2-methyl group on the reactivity of the C4-ketone.

  • Stereoelectronic Control: The C2-methyl group exists predominantly in a pseudo-equatorial position to minimize A(1,3) strain. This conformation dictates the trajectory of incoming nucleophiles attacking the C4-carbonyl. Attack from the axial face is generally favored to avoid steric hindrance from the C2-methyl group and the C6-hydrogens, leading to a high degree of diastereoselectivity in additions, reductions, and enolate alkylations.[3]

  • Synthetic Handle: The ketone at C4 is not merely a passive stereodirecting element; it is a versatile functional group ready for a wide array of transformations. It can be converted into alcohols, amines, olefins, and spirocycles, serving as a linchpin for the construction of complex molecular architectures.[1]

The following diagram illustrates the preferred conformation and resulting facial selectivity during nucleophilic addition.

Figure 1: Preferential axial attack on the C4-carbonyl of this compound.

Comparative Synthesis: Indolizidine Alkaloids

To illustrate the practical implications of choosing this compound, we will compare its performance in the synthesis of the fire ant venom alkaloid, Solenopsin, and the dendrobatid frog alkaloid, (-)-Indolizidine 223AB, with routes starting from other chiral building blocks.[4][5]

Case Study 1: Synthesis of (-)-Indolizidine 223AB

(-)-Indolizidine 223AB is a natural product whose synthesis provides an excellent platform for comparing chiral synthons. A highly efficient synthesis was reported by Smith et al., utilizing this compound as the cornerstone for establishing the correct stereochemistry.[6]

  • Route A: Utilizing this compound The key step involves a diastereoselective reductive amination of the C4-ketone. The inherent facial bias of the chiral scaffold directs the stereochemical outcome, simplifying the synthetic sequence and maximizing atom economy.[4][6] The subsequent steps involve standard transformations to complete the bicyclic core.[7]

  • Alternative Route B: From a Chiral Piperidine Derivative Other syntheses often commence from a pre-functionalized chiral piperidine, which can be more synthetically demanding to prepare.[8] For instance, a route might involve an asymmetric hydrogenation or resolution to obtain the chiral piperidine, followed by functional group interconversion to build the second ring. While effective, this can add steps and potentially lower the overall yield compared to the convergent approach using the THP-4-one scaffold.

The workflow below contrasts these two strategic approaches.

G A_start (R)-2-Methyl- tetrahydropyran-4-one A_step1 Diastereoselective Reductive Amination A_start->A_step1 High d.r. A_step2 Lactam Formation & Side Chain Introduction A_step1->A_step2 A_end (-)-Indolizidine 223AB A_step2->A_end Convergent B_start Achiral Pyridine Derivative B_step1 Asymmetric Synthesis/ Resolution of Piperidine B_start->B_step1 Adds steps B_step2 Multi-step Functionalization of Piperidine Ring B_step1->B_step2 B_step3 Ring-Closing Metathesis or Cyclization B_step2->B_step3 B_end (-)-Indolizidine 223AB B_step3->B_end Linear

Figure 2: Comparison of synthetic strategies for (-)-Indolizidine 223AB.

Case Study 2: Synthesis of Solenopsin A

Solenopsin, the major alkaloid component of fire ant venom, is a 2,6-disubstituted piperidine.[5][9][10] Its synthesis highlights the utility of the THP-4-one scaffold in constructing substituted nitrogen heterocycles.

  • Route via this compound: The synthesis can proceed via an initial diastereoselective Grignard addition to the C4-ketone, followed by ring-opening and a subsequent intramolecular reductive amination to form the target piperidine ring with excellent stereocontrol.[11]

  • Alternative Route via Chiral Lactone: A common alternative involves the use of a chiral δ-valerolactone.[12] This approach requires the addition of two separate organometallic reagents to the lactone, first to form a hemiketal and then to add the second substituent. Controlling the stereochemistry at both the C2 and C6 positions can be challenging and may require additional directing groups or chiral auxiliaries.[13]

ParameterRoute via (R)-2-MTHP-4-oneRoute via Chiral δ-Valerolactone
Key Intermediate This compoundChiral δ-Valerolactone
Stereocontrol Inherent from C2-methyl groupOften requires chiral auxiliaries
Key Steps Grignard addition, Ring-opening, Reductive aminationSequential organometallic additions
Convergence HighModerate
Overall Yield Typically higherCan be lower due to more steps
Reference [11][12][13]
Table 1: Comparison of synthetic approaches to Solenopsin A.
Experimental Protocols

To provide actionable insights, we present a representative experimental protocol for a key transformation of this compound.

Protocol: Diastereoselective Grignard Addition to this compound

This protocol describes the addition of a Grignard reagent to the C4-carbonyl, a fundamental step in elaborating the scaffold. The procedure is adapted from principles outlined in the synthesis of related natural products.[11]

Objective: To synthesize (2R, 4S)-4-alkyl-2-methyltetrahydropyran-4-ol with high diastereoselectivity.

Materials:

  • This compound (1.0 eq)[14]

  • Alkylmagnesium bromide (e.g., undecylmagnesium bromide, 1.2 eq, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.14 g, 10.0 mmol).

  • Dissolution: Dissolve the ketone in 30 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the alkylmagnesium bromide solution (12.0 mL, 12.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Causality Note: The low temperature is critical to maximize kinetic control and enhance the diastereoselectivity of the nucleophilic addition. The pre-existing chirality at C2 directs the incoming nucleophile to the opposite face.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).

  • Quenching: Slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 10% to 30% EtOAc in hexanes) to afford the desired tertiary alcohol.

  • Characterization: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or by chiral GC/HPLC analysis of the purified product. Typically, d.r. values greater than 10:1 are expected.

Broader Comparison with Other Chiral Lactones

While this compound is a ketone, its synthetic applications often overlap with those of chiral lactones, particularly δ-lactones.[15] The choice between these synthons is dictated by the target molecule's structure and the desired synthetic strategy.

  • Chiral γ-Butyrolactones: These five-membered rings are invaluable for synthesizing tetrahydrofurans and other natural products. However, they are less direct precursors for tetrahydropyran systems. Converting a butyrolactone to a THP typically requires ring-opening, chain extension by two carbons, and subsequent cyclization, a more circuitous route.

  • Chiral δ-Valerolactones: As six-membered rings, these are more direct competitors. They are excellent electrophiles for constructing quaternary centers via reactions like the Evans' aldol condensation followed by cyclization.[12][13] However, they lack the pre-installed C4-ketone functionality of the THP-4-one, which serves as a versatile pivot point for further elaboration. The lactone must be reduced to a lactol or opened to a hydroxy acid/ester before many subsequent transformations can be performed.

  • Spiroketal Lactones: More complex building blocks like chiral spiroketal lactones are used for synthesizing spirocyclic systems.[16][17] While powerful, their synthesis is more involved, and their application is generally more niche compared to the broad utility of a simple chiral cyclic ketone like this compound.[18][19][20]

Conclusion and Outlook

This compound offers a compelling blend of stereochemical control and functional group versatility that sets it apart from many other chiral building blocks, including various lactones. Its rigid, pre-disposed conformational bias allows for highly diastereoselective transformations at the C4-position, streamlining synthetic routes to complex targets like substituted piperidines and indolizidine alkaloids.

While chiral lactones remain indispensable tools in the synthetic chemist's toolbox, particularly for direct acylation-type reactions, the THP-4-one scaffold provides a more direct and often more convergent entry point for targets requiring extensive functionalization at the C4-position of a tetrahydropyran ring. As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the strategic application of well-designed chiral building blocks like this compound will be paramount in achieving efficient and elegant synthetic solutions.

References

  • Smith, A. B., III, Foley, M. A., Dong, S., & Orbin, A. (2009). (+)-Rimocidin Synthetic Studies: Construction of the C(1−27) Aglycone Skeleton. The Journal of Organic Chemistry, 74(15), 5433–5447. [Link]

  • Burns, M., Bi, W., Kim, H., Lall, M. S., Li, C., & O'Neill, B. T. (2021). Ketoreductase/Transaminase, One-Pot, Multikilogram Biocatalytic Cascade Reaction. Organic Process Research & Development, 25(4), 941–946. [Link]

  • Arbiser, J. L., et al. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood, 109(2), 560–565. [Link]

  • Li, G., et al. (2023). Diastereoselective Ring Expansion of Cyclic Ketones Enabled by HAT-Initiated Radical Cascade. Organic Letters, 25(44), 8140–8145. [Link]

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